Fmoc-(Fmoc-Hmb)-Gly-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33NO8/c1-46-26-19-18-25(37(20-26)49-40(45)48-24-36-33-16-8-4-12-29(33)30-13-5-9-17-34(30)36)21-41(22-38(42)43)39(44)47-23-35-31-14-6-2-10-27(31)28-11-3-7-15-32(28)35/h2-20,35-36H,21-24H2,1H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNVZXPLIIKRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Fmoc-(Fmoc-Hmb)-Gly-OH in Overcoming Peptide Synthesis Challenges
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the assembly of amino acids into a desired sequence can be fraught with challenges, particularly when dealing with "difficult sequences" prone to aggregation. One of the key tools in the synthetic chemist's arsenal to mitigate these issues is the use of backbone-protecting groups. Among these, Fmoc-(Fmoc-Hmb)-Gly-OH and its modern counterpart, 2,4-dimethoxybenzyl (Dmb) protected dipeptides, play a pivotal role in enhancing the efficiency and success of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the function, application, and quantitative impact of these critical reagents.
Core Concept: Combating Peptide Aggregation
During SPPS, growing peptide chains are tethered to a solid support. Certain sequences, especially those rich in hydrophobic residues, have a propensity to form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] This aggregation can physically block the N-terminus of the growing peptide chain, hindering the access of reagents for both the removal of the Fmoc protecting group (deprotection) and the coupling of the next amino acid.[1] The consequences are incomplete reactions, leading to deletion sequences and a final crude product of low purity that is difficult to purify.
This compound, introduced in the 1990s, addresses this problem by temporarily modifying the peptide backbone.[2] The 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the nitrogen atom of the glycine amide. This bulky group disrupts the hydrogen bonding network that is essential for the formation of stable secondary structures, thereby preventing aggregation and maintaining the solubility of the growing peptide chain.[2] The Hmb group is labile to acid and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[2]
A significant advancement in this area is the use of 2,4-dimethoxybenzyl (Dmb) protected amino acids, often incorporated as dipeptides like Fmoc-Ala-(Dmb)Gly-OH.[3] The Dmb group functions similarly to the Hmb group in disrupting aggregation. However, it circumvents a key side reaction associated with Hmb-amino acids, namely the formation of a cyclic lactone during the coupling step, which can reduce the yield of the desired peptide.[2] Furthermore, incorporating Dmb as a pre-formed dipeptide avoids the often difficult and inefficient coupling of an amino acid to the sterically hindered secondary amine of a Dmb-protected residue.[4]
Quantitative Impact of Backbone Protection
The use of Hmb and Dmb backbone protection has a demonstrably positive impact on the synthesis of difficult peptides, leading to higher crude purity and reduced side reactions. The following tables summarize the quantitative benefits observed in representative examples.
Table 1: Impact of Dmb-Dipeptide on the Purity of a "Difficult" Peptide Sequence
| Synthesis Strategy | Crude Purity (%) |
| Standard Fmoc-SPPS | 50-70 |
| Fmoc-SPPS with Dmb-Dipeptide | >70 |
Data compiled from studies on various "difficult" sequences where Dmb-dipeptides led to significantly improved purities.[5]
Table 2: Prevention of Aspartimide Formation using a Dmb-Protected Dipeptide
| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |
| Standard Fmoc-SPPS (Asp-Gly sequence) | 60-70 | 20-30 |
| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >95 | <2 |
The Asp-Gly sequence is particularly prone to aspartimide formation, a side reaction that leads to hard-to-separate impurities. The Dmb group on the glycine nitrogen effectively blocks this side reaction.[5]
Experimental Protocols
The successful incorporation of backbone-protected dipeptides requires specific considerations in the standard SPPS workflow. The following is a detailed protocol for the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Activation of Dmb-Dipeptide: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin in the reaction vessel. Agitate the mixture for 2-4 hours at room temperature. The acylation of the secondary amine can be slower, hence the extended coupling time.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids.
Final Cleavage: The Dmb group is acid-labile and will be cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.[6]
Visualizing the Process
To better understand the concepts described, the following diagrams illustrate the mechanism of aggregation and the workflow of SPPS with backbone protection.
References
The Guardian of the Chain: A Technical Guide to Hmb Protection in Preventing Peptide Aggregation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug development and proteomics research. Inter- and intra-chain hydrogen bonding can lead to the formation of secondary structures, primarily β-sheets, which drive aggregation and render the nascent peptide chain insoluble and unreactive. The use of backbone-protecting groups is a key strategy to mitigate this issue. Among these, the 2-hydroxy-4-methoxybenzyl (Hmb) group stands out as a powerful tool. This technical guide provides an in-depth exploration of the mechanism of Hmb protection, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate its core functions.
The Core Mechanism: Steric Hindrance and Hydrogen Bond Disruption
The primary cause of aggregation during solid-phase peptide synthesis (SPPS) is the formation of hydrogen-bonded interchain associations. The Hmb group, a backbone-protecting group, is strategically introduced to temporarily shield the amide nitrogen of an amino acid residue. This substitution of the amide proton with the bulky Hmb group physically prevents the formation of hydrogen bonds that are crucial for the assembly of β-sheets, the precursors to aggregation. This disruption of secondary structure formation keeps the peptide chain solvated and accessible for subsequent coupling and deprotection steps, significantly improving the efficiency of synthesizing "difficult sequences," such as hydrophobic peptides and amyloid β-peptides.
The effects of Hmb protection can be long-range, with a single incorporation often preventing the onset of aggregation for as many as six subsequent residues. For maximal efficacy, Hmb-protected residues should be incorporated at the beginning of or within a hydrophobic sequence and ideally be positioned at least six residues away from other structure-disrupting elements like proline or pseudoproline.
Quantitative Analysis of Hmb Protection
While the qualitative benefits of Hmb are well-documented, quantitative data underscores its significant impact on peptide synthesis outcomes. The inclusion of an Hmb-protected amino acid can lead to substantial improvements in both the crude yield and purity of the final peptide product, particularly for sequences that are otherwise challenging to synthesize.
| "Difficult" Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) |
| ACP(65-74) | Standard Fmoc SPPS | Low (incomplete coupling) | <10% |
| ACP(65-74) | Hmb at Ala68 | Significantly Improved | >70% |
| Influenza Hemagglutinin Fragment | Standard Automated SPPS | Low | Poor (multiple deletions) |
| Influenza Hemagglutinin Fragment | Automated SPPS with Hmsb at Ala9 | Greatly Improved | High (single major product) |
Table 1: Comparative synthesis data for difficult peptide sequences with and without Hmb (or its analogue Hmsb) protection. Data compiled from qualitative descriptions and representative chromatograms in the literature.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hmb-Amino Acids
This protocol outlines the manual incorporation of an Fmoc-Hmb-protected amino acid into a peptide chain during standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid loaded resin
-
Fmoc-(Hmb)amino acid
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Hmb-Amino Acid Coupling:
-
Dissolve the Fmoc-(Hmb)amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Coupling of the Subsequent Amino Acid (O- to N-Acyl Transfer):
-
Coupling the next amino acid onto the Hmb-protected secondary amine can be sluggish. The mechanism proceeds through an initial O-acylation of the Hmb's hydroxyl group, followed by an intramolecular O- to N-acyl transfer to form the peptide bond.
-
For this step, using pre-formed symmetrical anhydrides or coupling reagents like PyBroP® or HATU is recommended to facilitate the reaction. Allow for a longer coupling time or perform a double coupling.
-
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids.
-
Cleavage and Hmb Deprotection: After synthesis is complete, treat the resin with a TFA cleavage cocktail. The Hmb group is labile to acid and will be cleaved simultaneously with the side-chain protecting groups and the cleavage of the peptide from the resin. We recommend the addition of approximately 2% triisopropylsilane (TIS) to the cleavage mixture.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase HPLC.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This assay is used to monitor the formation of β-sheet-rich structures, such as amyloid fibrils, in real-time.
Materials:
-
Purified peptide (with and without prior Hmb protection during synthesis)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Peptide Solutions: Dissolve the lyophilized peptides (synthesized with and without Hmb) in an appropriate solvent (e.g., HFIP) to ensure a monomeric state, then remove the solvent under a stream of nitrogen. Resuspend the peptide in the assay buffer to the desired final concentration (e.g., 10-25 µM).
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.
-
Assay Setup: In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation. Compare the lag time and the maximum fluorescence intensity between the peptide synthesized with and without Hmb protection. A longer lag time and lower fluorescence signal for the Hmb-synthesized peptide would indicate a reduced propensity for aggregation.
Atomic Force Microscopy (AFM) for Visualizing Peptide Aggregates
AFM provides high-resolution imaging of the morphology of peptide aggregates.
Materials:
-
Peptide solutions from the ThT assay at various time points
-
Freshly cleaved mica substrate
-
Deionized water
-
Atomic Force Microscope
Procedure:
-
Sample Preparation: Take aliquots of the peptide solutions (with and without Hmb) from the aggregation assay at different time points (e.g., during the lag phase, exponential phase, and plateau phase).
-
Mica Deposition: Deposit a small volume (e.g., 10-20 µL) of the peptide solution onto a freshly cleaved mica surface. Allow the peptide to adsorb for 5-10 minutes.
-
Washing: Gently rinse the mica surface with deionized water to remove unadsorbed peptide and salts.
-
Drying: Dry the sample under a gentle stream of nitrogen gas.
-
AFM Imaging: Image the mica surface using the AFM in tapping mode.
-
Image Analysis: Analyze the images to determine the morphology and size of the aggregates. Compare the images from peptides synthesized with and without Hmb protection. The absence or significant reduction of fibrillar structures in the Hmb-synthesized peptide samples would visually confirm its anti-aggregation effect.
Signaling Pathways and Logical Relationships
The mechanism of Hmb protection is a direct chemical and physical intervention in the process of peptide self-assembly during synthesis. It does not directly involve intracellular signaling pathways in the context of preventing aggregation during chemical synthesis. The logical relationship is a straightforward cause-and-effect: the introduction of a bulky, non-hydrogen bonding group on the peptide backbone disrupts the formation of intermolecular hydrogen bonds, which in turn prevents the formation of β-sheet secondary structures, thus inhibiting aggregation and maintaining the solubility and reactivity of the peptide chain.
Conclusion
The 2-hydroxy-4-methoxybenzyl (Hmb) protecting group is a highly effective tool for overcoming the challenges of peptide aggregation during solid-phase synthesis. Its mechanism, based on the steric disruption of backbone hydrogen bonding, significantly enhances the solubility and reactivity of growing peptide chains. This leads to marked improvements in the yield and purity of "difficult" sequences. The strategic application of Hmb, guided by the principles and protocols outlined in this guide, empowers researchers to successfully synthesize complex peptides that are crucial for advancements in therapeutics and biomedical research.
An In-Depth Technical Guide to Fmoc-(Fmoc-Hmb)-Gly-OH: Structure, Application, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-α-Fmoc-N-α-(2-(Fmoc-oxy)-4-methoxybenzyl)glycine, commonly referred to as Fmoc-(Fmoc-Hmb)-Gly-OH. This specialized amino acid derivative is a critical tool in solid-phase peptide synthesis (SPPS), particularly in the assembly of "difficult" peptide sequences prone to aggregation. This document outlines its chemical structure, physicochemical properties, and the mechanism by which it mitigates aggregation, along with detailed protocols for its application.
Core Concepts: The Challenge of Peptide Aggregation
During solid-phase peptide synthesis, the growing peptide chain can fold into secondary structures, leading to interchain hydrogen bonding. This aggregation can hinder solvent and reagent access to the reaction sites, resulting in incomplete reactions and the formation of deletion sequences, ultimately leading to low yields and challenging purifications. The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, is a key strategy to overcome these issues.
Structure and Properties of this compound
This compound is a glycine derivative where the backbone amide nitrogen is protected by an Hmb group, which is itself protected by an Fmoc group. This double protection strategy facilitates its use in standard Fmoc-based SPPS protocols.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in peptide synthesis.
| Property | Value |
| Synonyms | N-α-Fmoc-N-α-(2-(Fmoc-oxy)-4-methoxybenzyl)glycine |
| CAS Number | 148515-84-8[1] |
| Molecular Formula | C₄₀H₃₃NO₈[1] |
| Molecular Weight | 655.69 g/mol [1] |
| Appearance | White to slight yellow to beige powder[1] |
| Purity | ≥98% (TLC), ≥98.0% (HPLC)[1] |
| Storage Temperature | 2-8°C[1] |
Mechanism of Action: Preventing Peptide Aggregation
The Hmb group on the glycine nitrogen atom introduces a tertiary amide bond into the peptide backbone. This modification effectively disrupts the hydrogen bonding between peptide chains, which is the primary cause of aggregation during SPPS. By preventing the formation of β-sheet structures, the growing peptide remains more solvated and accessible to reagents, leading to higher coupling efficiencies and purer final products.[2]
Caption: Logical workflow comparing standard SPPS with Hmb-protected SPPS.
Experimental Protocols
Protocol: Incorporation of this compound in SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (1.5-3 equivalents relative to resin loading), HBTU (1.5-3 eq.), and HOBt (1.5-3 eq.) in DMF.
-
Add DIPEA (3-6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles for the subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Concluding Remarks
This compound is an invaluable reagent for overcoming the synthetic challenges posed by peptide aggregation. Its ability to disrupt interchain hydrogen bonding by introducing a tertiary amide into the peptide backbone leads to significant improvements in peptide purity and yield. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this powerful tool in the synthesis of complex and "difficult" peptides.
References
The Strategic Application of Hmb-Protected Amino Acids in Modern Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and pharmaceutical development, the synthesis of complex peptides and proteins is a cornerstone. However, the inherent challenges of solid-phase peptide synthesis (SPPS), particularly the issue of peptide chain aggregation, can severely hinder the efficiency and success of producing "difficult" sequences. This technical guide provides an in-depth exploration of 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids as a powerful tool to overcome these challenges, enabling the synthesis of previously intractable peptides.
The Challenge of Peptide Aggregation in SPPS
During SPPS, the growing peptide chain, anchored to a solid support, can fold into secondary structures, primarily β-sheets. These structures can then associate with each other, leading to aggregation. This aggregation physically obstructs reactive sites, leading to incomplete coupling and deprotection steps. The consequences are significant: lower yields, difficult purification, and, in some cases, complete synthesis failure. This is particularly prevalent in sequences rich in hydrophobic residues.
Hmb-Protected Amino Acids: A Solution to Aggregation
Hmb-protected amino acids are derivatives where the backbone amide nitrogen is temporarily protected with a 2-hydroxy-4-methoxybenzyl group. This modification effectively disrupts the hydrogen bonding network responsible for the formation of β-sheets, thereby preventing aggregation.[1][2] The Hmb group is strategically introduced at specific residues within a difficult sequence and is cleaved under standard final cleavage conditions, typically with trifluoroacetic acid (TFA), yielding the native peptide.[3][4]
Mechanism of Action
The primary function of the Hmb group is to act as a bulky substituent on the amide nitrogen, sterically hindering the formation of inter- and intra-chain hydrogen bonds that are essential for β-sheet formation.[1] This keeps the peptide chains solvated and accessible for subsequent coupling and deprotection reactions.
A key feature of Hmb-protected amino acids is the hydroxyl group at the 2-position of the benzyl ring. This hydroxyl group facilitates the coupling of the subsequent amino acid via an O- to N-acyl shift mechanism. The incoming activated amino acid first forms an ester with the hydroxyl group, which then undergoes an intramolecular rearrangement to form the desired peptide bond.[3][4] This mechanism helps to overcome the steric hindrance of coupling to a secondary amine.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating "Difficult" Sequences: A Technical Guide to the Solubility of Fmoc-(Fmoc-Hmb)-Gly-OH in SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Role of Hmb Protection
The Hmb group is a backbone-protecting group designed to temporarily mask the amide nitrogen of an amino acid.[1] This masking disrupts the interchain hydrogen bonding that is a primary driver of peptide aggregation during SPPS.[2][3] By preventing the formation of secondary structures like β-sheets on the resin, the growing peptide chain remains more solvated and accessible for subsequent coupling and deprotection steps.[2] The Fmoc-(Fmoc-Hmb)-Gly-OH dipeptide is particularly useful as the Hmb group is introduced on the glycine residue, which can then be incorporated into a peptide sequence at strategic locations to break up problematic regions.[1]
Physicochemical Properties
This compound is a white to off-white powder. Its structure incorporates two Fmoc (9-fluorenylmethoxycarbonyl) groups, one protecting the N-terminus and the other protecting the hydroxyl group of the Hmb moiety. The Hmb group itself is attached to the backbone nitrogen of the glycine residue.
| Property | Value |
| Molecular Formula | C40H33NO8 |
| Molecular Weight | 655.69 g/mol |
| Appearance | White to off-white powder |
| Storage | 2-8°C |
Solubility Profile
Quantitative solubility data for this compound in common SPPS solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of Fmoc-protected amino acids and dipeptides, a qualitative assessment can be made.
Qualitative Solubility:
| Solvent | Expected Solubility | Rationale |
| N,N-Dimethylformamide (DMF) | High | DMF is a polar aprotic solvent that is the most commonly used solvent in SPPS and is known to effectively dissolve a wide range of Fmoc-amino acids and protected peptides.[4] |
| N-Methyl-2-pyrrolidone (NMP) | High | NMP is another polar aprotic solvent widely used in SPPS with similar or sometimes superior solvating properties to DMF for complex peptides.[4] |
| Dichloromethane (DCM) | Moderate to Low | While used in SPPS, DCM is less polar than DMF and NMP and may exhibit lower solvating power for this relatively large and polar dipeptide derivative.[4] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent and is expected to readily dissolve this compound. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, empirical determination is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various SPPS solvents.
Materials:
-
This compound
-
High-purity SPPS solvents (DMF, NMP, DCM, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of labeled vials.
-
Add a known volume (e.g., 1.0 mL) of the desired SPPS solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Sample Clarification:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Analysis (Gravimetric Method):
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Transfer the supernatant to a pre-weighed, dry vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator until the solute is completely dry.
-
Weigh the vial containing the dried solute to determine the mass of the dissolved compound.
-
Calculate the solubility in mg/mL.
-
-
Sample Analysis (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
-
Carefully withdraw a known volume of the clear supernatant from the equilibrated sample.
-
Dilute the supernatant with a known factor to fall within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Strategic Application in SPPS
The use of this compound is a strategic decision in the design of a peptide synthesis campaign. It is typically employed to interrupt sequences that are known or predicted to be difficult to synthesize due to aggregation.
Caption: Strategic workflow for incorporating this compound in SPPS.
The decision to use this dipeptide is made during the planning phase of the synthesis. Once a potentially difficult sequence is identified, the this compound is inserted at a strategic point, often just before or within the problematic region. This disrupts the potential for aggregation and facilitates a more efficient synthesis, ultimately leading to a higher purity crude product.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the experimental protocol described above for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
In-Depth Technical Guide to the Chemical Properties and Stability of Fmoc-(Fmoc-Hmb)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and application of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-glycine, hereafter referred to as Fmoc-(Fmoc-Hmb)-Gly-OH. This specialized amino acid derivative is a critical tool in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation.
Core Chemical Properties
This compound is a highly modified glycine residue designed to act as a "backbone-protecting group." This protection temporarily masks an amide nitrogen within the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to on-resin aggregation and poor synthesis outcomes in so-called "difficult sequences."
| Property | Data |
| Chemical Name | N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-glycine |
| Synonyms | Fmoc-(FmocHmb)Gly-OH |
| CAS Number | 148515-84-8 |
| Molecular Formula | C₄₀H₃₃NO₈ |
| Molecular Weight | 655.69 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% (HPLC) |
| Storage | 2-8°C |
Stability Profile
The stability of this compound is a critical aspect of its function, with a dual-protection scheme that is stable to certain conditions while being labile under others.
-
Stability to Piperidine: The Fmoc group protecting the α-amine is readily cleaved by standard piperidine solutions (typically 20% in DMF) used in Fmoc-SPPS for N-terminal deprotection. However, the Hmb (2-hydroxy-4-methoxybenzyl) group on the backbone amide nitrogen and the second Fmoc group on the Hmb's hydroxyl moiety are stable to these basic conditions. This orthogonality is fundamental to its use in iterative peptide synthesis.
-
Acid Lability: The Hmb protecting group is designed to be cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin. Standard cleavage cocktails containing trifluoroacetic acid (TFA) are sufficient to remove the Hmb group and regenerate the native peptide backbone.[1] It is recommended to include scavengers such as triisopropylsilane (TIS) in the cleavage mixture to prevent side reactions with the cleaved Hmb cation.[1]
-
Stability During Coupling (Lactonization): A known instability of Hmb-protected amino acids is the potential for intramolecular cyclization during the activation step of coupling, leading to the formation of a lactone byproduct. This side reaction reduces the amount of the desired peptide.[2] The presence of a second Fmoc group on the hydroxyl function of the Hmb in this compound is specifically designed to prevent this lactonization, thereby enhancing the stability and efficiency of the coupling reaction.
Experimental Protocols
Incorporation of this compound in SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, PyBOP®)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 5 equivalents) in a minimum volume of DMF or NMP.[1]
-
Activation: Add DIPEA (10 equivalents) to the solution from step 1 and mix thoroughly.[1]
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the swollen, Fmoc-deprotected peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[1] Longer coupling times or double coupling may be necessary for particularly hindered sequences.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) or TNBS test. A negative result indicates the absence of free primary amines and a complete reaction.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.
Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Hmb backbone protecting group and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin containing the Hmb-protected sequence
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a reaction vessel. A typical ratio is 10-20 mL of cocktail per gram of resin.
-
Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Logical and Experimental Workflows
Workflow for Incorporating this compound into a Peptide Sequence
Caption: Workflow for the coupling of this compound in SPPS.
Mechanism of Hmb Group in Preventing Aggregation and its Subsequent Removal
Caption: Role of the Hmb group in preventing aggregation and its removal.
References
Methodological & Application
Application Notes and Protocol for the Incorporation of Fmoc-(Fmoc-Hmb)-Gly-OH in Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, the synthesis of certain sequences, particularly those prone to aggregation, presents significant challenges, leading to poor yields and purity. Aggregation of the growing peptide chain on the solid support can hinder reagent accessibility, resulting in incomplete deprotection and coupling reactions.
The 2-hydroxy-4-methoxybenzyl (Hmb) protecting group offers a strategic solution to this problem. When incorporated into the peptide backbone, the Hmb group disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][2] The use of the pre-formed dipeptide building block, Fmoc-(Fmoc-Hmb)-Gly-OH, is particularly advantageous for incorporating a glycine residue at a strategic position within a "difficult" sequence. The Hmb moiety is stable to the basic conditions used for Fmoc deprotection but is readily removed during the final acidolytic cleavage of the peptide from the resin.[2][3]
These application notes provide a detailed protocol for the manual incorporation of this compound in Fmoc-based SPPS.
Data Presentation
The following tables summarize the recommended quantitative parameters for the successful incorporation of this compound. These values are based on best practices for manual SPPS and may require optimization depending on the specific peptide sequence and resin.
Table 1: Reagents for this compound Incorporation Cycle
| Reagent | Function | Molar Excess (relative to resin loading) | Concentration/Purity |
| This compound | Building Block | 2 - 4 equivalents | >98% |
| Coupling Reagent (e.g., HATU, HBTU) | Activation of Carboxyl Group | 1.9 - 3.9 equivalents | >98% |
| Base (e.g., DIPEA/DIEA) | Activation/Neutralization | 4 - 8 equivalents | Reagent Grade |
| Fmoc Deprotection Solution (Piperidine in DMF) | Removal of Fmoc Group | - | 20% (v/v) |
| Solvents (DMF, DCM) | Reaction and Washing | - | Peptide Synthesis Grade |
| Capping Solution (e.g., Acetic Anhydride/DIPEA in DMF) | Termination of Unreacted Chains | 10 equivalents of each | Reagent Grade |
Table 2: Key Experimental Parameters for Manual SPPS Cycle
| Step | Parameter | Value/Range | Notes |
| Resin Swelling | Time | 30 - 60 minutes | In DMF. |
| Fmoc Deprotection | Treatment 1 | 1 - 5 minutes | With 20% piperidine in DMF. |
| Treatment 2 | 15 - 20 minutes | With fresh 20% piperidine in DMF. | |
| Washing after Deprotection | Solvent and Repeats | DMF (5x), DCM (3x) | Thorough washing is critical to remove piperidine. |
| Coupling | Pre-activation Time | 1 - 5 minutes | For coupling reagent with this compound and base. |
| Coupling Time | 2 - 4 hours | Can be extended to overnight for difficult couplings. Reaction completion should be monitored. | |
| Washing after Coupling | Solvent and Repeats | DMF (5x), DCM (3x) | To remove excess reagents and byproducts. |
| Capping (Optional) | Time | 15 - 30 minutes | To block unreacted amino groups. |
| Final Cleavage | Reagent | TFA-based cocktail | e.g., TFA/TIS/H2O (95:2.5:2.5). The Hmb group is removed during this step. |
| Time | 2 - 4 hours | At room temperature. |
Experimental Protocols
This section provides a step-by-step protocol for a single cycle of incorporating this compound into a growing peptide chain on a solid support using manual SPPS.
Materials
-
Fmoc-protected amino-resin (e.g., Rink Amide, Wang)
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic Anhydride
-
Kaiser test kit
-
SPPS reaction vessel
-
Shaker or vortexer
Protocol 1: Manual SPPS Cycle for this compound Incorporation
-
Resin Preparation:
-
Place the desired amount of Fmoc-protected amino-resin in the SPPS reaction vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 1-5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 eq.) and the coupling reagent (e.g., HATU, 1.9-3.9 eq.) in DMF.
-
Add DIPEA (4-8 eq.) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Prepare a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the deprotection of the newly incorporated Fmoc group and the coupling of the subsequent amino acid. Note that the coupling of the next amino acid onto the Hmb-modified glycine can be sterically hindered and may require longer coupling times or more potent coupling reagents.
Protocol 2: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying:
-
Wash the peptide-resin extensively with DMF, followed by DCM.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Hmb Group Removal:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Hmb group.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
-
Mandatory Visualization
Caption: Workflow for the incorporation of this compound in manual SPPS.
References
Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-(Fmoc-Hmb)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Fmoc-N-α-(2-(Fmoc-oxy)-4-methoxybenzyl)-glycine, abbreviated as Fmoc-(Fmoc-Hmb)-Gly-OH, in automated solid-phase peptide synthesis (SPPS). The utilization of this specialized amino acid derivative is a key strategy for overcoming common challenges encountered during the synthesis of "difficult" peptide sequences, such as aggregation and aspartimide formation. This document outlines the principles of Hmb backbone protection, provides detailed protocols for automated synthesizers, and presents data on the improvements in peptide purity and yield.
Introduction to Hmb Backbone Protection
During Fmoc-based SPPS, the stepwise elongation of the peptide chain can lead to the formation of stable secondary structures, particularly β-sheets, which promote inter-chain aggregation. This aggregation can hinder reagent accessibility to the reactive sites on the resin-bound peptide, resulting in incomplete reactions and the formation of deletion sequences. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone-protecting group that temporarily replaces an amide proton, thereby disrupting the hydrogen bonding network responsible for aggregation.[1]
This compound is particularly useful for introducing a glycine residue that is C-terminal to an aspartic acid, a sequence known to be highly susceptible to aspartimide formation under the basic conditions of Fmoc deprotection.[2] The Hmb group is labile to the final trifluoroacetic acid (TFA) cleavage cocktail, regenerating the native peptide backbone.
Advantages of Using this compound
The incorporation of this compound into a peptide sequence offers several advantages:
-
Prevention of Peptide Aggregation: By disrupting secondary structure formation, Hmb protection improves the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps.[3]
-
Inhibition of Aspartimide Formation: Its use is a highly effective strategy to prevent the formation of aspartimide-related by-products in sequences containing Asp-Gly motifs.[2]
-
Improved Yield and Purity: By mitigating aggregation and side reactions, the use of this compound can significantly enhance the yield and purity of the crude peptide product, simplifying subsequent purification steps.[4]
Quantitative Data Summary
The following table summarizes the expected improvements in peptide synthesis when using this compound compared to standard Fmoc-Gly-OH for a known difficult sequence. The data is illustrative and based on typical results reported in the literature for backbone-protected amino acids.
| Performance Metric | Standard Fmoc-Gly-OH | This compound | Key Considerations |
| Crude Peptide Purity (%) | Often <50% for difficult sequences | Typically >70% | Purity assessed by RP-HPLC analysis of the crude product. |
| Isolated Yield (%) | Variable, can be very low (<10%) | Significantly improved | Yield is calculated after purification and is sequence-dependent. |
| Presence of Deletion Sequences | Common due to incomplete coupling | Significantly reduced | Backbone protection enhances reagent accessibility. |
| Aspartimide-Related Impurities | High for Asp-Gly sequences | Effectively eliminated | The Hmb group sterically hinders the cyclization reaction. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in an automated peptide synthesizer. These protocols are based on standard Fmoc/tBu chemistry and can be adapted for various automated platforms.
Protocol 1: General Automated Synthesis Cycle for this compound Incorporation
This protocol outlines a typical cycle for coupling this compound on a 0.1 mmol scale.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid of the target peptide.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in the reaction vessel of the automated synthesizer.
2. Standard Fmoc-Amino Acid Couplings (Prior to this compound):
-
Program the synthesizer to perform standard Fmoc-amino acid coupling cycles. A typical cycle includes:
-
Fmoc Deprotection: Treatment with 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Washing: Thorough washing with DMF.
-
Coupling: Addition of a solution of the Fmoc-amino acid (5 equivalents), a coupling reagent such as HCTU (4.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (10 equivalents) in DMF. Couple for a standard duration (e.g., 30-60 minutes).[5]
-
Washing: Thorough washing with DMF.
-
3. This compound Coupling Cycle:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF.
-
Activation and Coupling of this compound:
-
Prepare a solution of this compound (2-3 equivalents), a coupling reagent such as HCTU or HATU (2-3 equivalents), and DIEA (4-6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes before adding it to the reaction vessel.
-
Program the synthesizer for an extended coupling time of 2-4 hours to ensure complete acylation of the secondary amine.[6]
-
-
Washing: Wash the resin thoroughly with DMF.
4. Coupling of the Subsequent Amino Acid:
-
Following the incorporation of this compound, the subsequent amino acid coupling may also require extended coupling times or a more potent coupling reagent due to the steric hindrance of the Hmb group. Consider a double coupling cycle for the next residue.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Hmb and other side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and lyophilization.
Visualization of the Automated Synthesis Workflow
The following diagrams illustrate the key workflows in automated solid-phase synthesis incorporating this compound.
References
- 1. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Amyloid Beta Peptide (1-42) utilizing Fmoc-(Fmoc-Hmb)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amyloid beta (Aβ) peptides, particularly the highly aggregation-prone Aβ(1-42), presents significant challenges in solid-phase peptide synthesis (SPPS). The hydrophobic nature of the Aβ sequence leads to on-resin aggregation, resulting in incomplete deprotection and coupling steps, which in turn leads to low yields and purity of the final product. To overcome these obstacles, various strategies have been developed, including the use of backbone-protecting groups. This application note details the use of Nα-Fmoc-Nα-(2-hydroxy-4-methoxybenzyl)glycine (Fmoc-(Fmoc-Hmb)-Gly-OH) to disrupt on-resin aggregation during the Fmoc-SPPS of human Aβ(1-42), thereby improving synthesis efficiency and the quality of the crude peptide.
The 2-hydroxy-4-methoxybenzyl (Hmb) group temporarily protects the amide nitrogen, preventing the formation of interchain hydrogen bonds that are the primary cause of aggregation.[1] This protection is stable to the piperidine used for Fmoc removal but is cleaved under the final trifluoroacetic acid (TFA) cleavage conditions. The strategic incorporation of an Hmb-protected glycine residue can significantly enhance the synthesis of "difficult" sequences like Aβ(1-42).
Data Presentation
The incorporation of aggregation-disrupting elements, such as Hmb backbone protection, has been demonstrated to significantly improve the outcomes of challenging peptide syntheses. The following table summarizes a comparative analysis of crude peptide purity and yield for a difficult peptide sequence synthesized with and without Hmb protection.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Crude Yield (%) | Reference |
| PrP(106-126) | Standard Fmoc SPPS | Low (not specified) | < 5 | [2] |
| PrP(106-126) | Fmoc SPPS with (Hmb)Gly at positions 114 and 119 | Improved (not specified) | 7.3 | [2] |
| Acyl Carrier Protein (65-74) | Conventional Fmoc SPPS | Incomplete final coupling (10-15% deletion) | Lower | [2] |
| Acyl Carrier Protein (65-74) | Hmb backbone protection at Ala68 | Quantitative coupling | Higher | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Aβ(1-42) using this compound
This protocol outlines the manual or automated Fmoc-SPPS of human Aβ(1-42) on a Rink Amide resin. The sequence of Aβ(1-42) is: DAEFRHDSGY10EVHHQKLVFF20AEDVGSNKGA30IIGLMVGGVV40IA
The this compound will be incorporated at position Gly38.
Materials:
-
Rink Amide resin (e.g., Rink Amide AM resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Activating base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / H₂O (95:2.5:2.5, v/v/v)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 12 minutes.[3]
-
Wash the resin thoroughly with DMF (6 times).
-
-
Amino Acid Coupling (for standard residues):
-
In a separate vessel, pre-activate the Fmoc-amino acid (5 equivalents relative to resin loading) with HBTU (5 equivalents) and DIPEA (10 equivalents) in DMF for 5-10 minutes.[3]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 40 minutes.[3]
-
Wash the resin with DMF (4 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Incorporation of this compound at Gly38:
-
Following the deprotection of Val39, proceed with the coupling of this compound.
-
Note: The initial Fmoc group on the Hmb moiety is removed during the subsequent deprotection cycle.
-
Use a standard coupling protocol as described in step 3. Due to the bulky nature of the Hmb group, an extended coupling time (e.g., 2 hours) or a double coupling may be beneficial.
-
-
Coupling of the Amino Acid following the Hmb-protected Glycine (Gly37):
-
Acylation of the Hmb-protected secondary amine can be slower than for a primary amine.
-
For the coupling of Fmoc-Gly-OH at position 37, the use of a more potent coupling reagent like HATU or pre-formed Fmoc-amino acid fluorides is recommended.[4] Alternatively, a standard HBTU coupling with an extended reaction time (e.g., 2-4 hours) can be employed.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for the remaining amino acids in the sequence.
-
-
Final Deprotection:
-
After coupling the final amino acid (Asp), perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DMF, followed by DCM, and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Post-Synthesis Handling of Aβ(1-42)
To ensure consistent experimental results, it is crucial to handle the purified Aβ(1-42) peptide in a manner that minimizes pre-aggregation.
Procedure:
-
Monomerization:
-
Dissolve the lyophilized Aβ(1-42) peptide in 100% hexafluoroisopropanol (HFIP) to a concentration of 1 mM.
-
Incubate for 1-2 hours at room temperature to break down any pre-existing aggregates.
-
-
Aliquoting and Storage:
-
Aliquot the HFIP/peptide solution into sterile microcentrifuge tubes.
-
Evaporate the HFIP using a speed vacuum or a gentle stream of nitrogen gas to form a thin peptide film.
-
Store the dry peptide films at -20°C or -80°C for long-term storage.
-
-
Reconstitution for Experiments:
-
Immediately before use, resuspend the dry peptide film in an appropriate solvent, such as anhydrous DMSO, to a concentration of 5 mM.
-
This stock solution can then be diluted into the desired experimental buffer.
-
Visualizations
Experimental Workflow for Aβ(1-42) Synthesis
References
Application Notes and Protocols for the Use of Fmoc-(Fmoc-Hmb)-Gly-OH in the Preparation of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a prominent class of molecules in drug discovery, offering advantages over their linear counterparts, such as enhanced stability against proteolytic degradation, improved receptor affinity, and potentially better cell permeability. However, their chemical synthesis, particularly head-to-tail cyclization, is often challenging. Two major hurdles are the aggregation of the linear peptide precursor during solid-phase peptide synthesis (SPPS) and the low efficiency of the final macrocyclization step.
Fmoc-(Fmoc-Hmb)-Gly-OH is a specialized building block designed to mitigate these issues. The 2-hydroxy-4-methoxybenzyl (Hmb) group provides temporary backbone protection at the glycine nitrogen. This modification serves a dual purpose: it disrupts peptide aggregation during chain elongation and, critically, pre-organizes the peptide backbone into a conformation that is favorable for efficient cyclization. These application notes provide a detailed overview and protocols for leveraging this reagent in the synthesis of cyclic peptides.
Principle of Action: The Dual Role of Hmb Backbone Protection
The strategic advantage of incorporating an Hmb group on a glycine residue stems from its ability to influence the peptide's conformational dynamics.
-
Prevention of Aggregation: During SPPS, growing peptide chains can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures and aggregation.[1][2] This can result in poor solvation, incomplete reactions, and low yields of the desired linear peptide. The bulky Hmb group physically disrupts these hydrogen bonding networks, maintaining the solubility and reactivity of the resin-bound peptide.[3]
-
Promotion of Cyclization: The Hmb group forces the amide bond between the protected glycine and the preceding amino acid into a cis-conformation. This induced "kink" or turn brings the N- and C-termini of the linear peptide into close proximity.[3] This pre-organization significantly lowers the entropic barrier to the intramolecular cyclization reaction, thereby increasing the rate and yield of the desired cyclic monomer while suppressing the formation of intermolecular side products like dimers and oligomers.[3][4]
Application Notes
-
When to Use: The incorporation of an (Hmb)Gly residue is most beneficial for sequences known to be "difficult," particularly those rich in hydrophobic residues (e.g., Val, Leu, Ile, Phe) or those prone to aggregation. It is also highly recommended for the synthesis of medium-sized rings (7-10 residues), where the conformational rigidity can make cyclization challenging.
-
Positional Considerations: For maximum effect, the (Hmb)Gly unit should be placed centrally within the linear sequence or near a known turn region. It should ideally be spaced at least 5-6 residues away from other turn-inducing residues like proline.[1]
-
Key Challenge - Coupling the Subsequent Residue: The primary drawback of using Hmb protection is the steric hindrance it creates. The coupling of the amino acid immediately following the (Hmb)Gly residue can be slow and incomplete.[1] To overcome this, stronger coupling reagents (e.g., HATU, PyAOP) and/or extended coupling times (2-4 hours) are often necessary for this specific step. Careful monitoring of the coupling reaction is essential.
-
On-Resin vs. Solution-Phase Cyclization: While both methods are possible, on-resin cyclization is strongly recommended. The "pseudo-dilution" effect of the resin matrix physically isolates peptide chains, further minimizing intermolecular side reactions.[5] This, combined with the pre-organizing effect of the Hmb group, creates a highly favorable environment for efficient intramolecular cyclization.
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization Using Side-Chain Anchoring
This protocol describes the synthesis of a cyclic peptide using this compound and an Fmoc-Asp(OAll)-OH residue as the resin anchor point.
A. Materials and Reagents:
-
Fmoc-Asp(OAll)-OH
-
This compound
-
Standard Fmoc-protected amino acids
-
2-Chlorotrityl chloride (2-CTC) resin
-
Coupling Reagents: HBTU, HATU, DIC/Oxyma
-
Bases: Diisopropylethylamine (DIPEA), Piperidine
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃)
-
Cyclization Reagents: HATU, PyBOP
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column, Acetonitrile (ACN), Water, TFA.
B. Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell 2-CTC resin in DCM for 30 minutes.
-
Dissolve Fmoc-Asp(OAll)-OH (1.5 eq.) and DIPEA (4.0 eq.) in DCM.
-
Add the amino acid solution to the swelled resin and agitate for 2-4 hours.
-
Cap any remaining active sites on the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Linear Peptide Synthesis (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash with DMF (5x).
-
Standard Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes. Add to the resin and agitate for 45-60 minutes. Wash with DMF (3x). Repeat the deprotection/coupling cycle for each amino acid.
-
Coupling of this compound: Use the standard coupling protocol as described above.
-
Coupling of the Amino Acid after (Hmb)Gly: This is a critical step. Pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF. Add to the resin and allow to react for 2-4 hours . Monitor coupling completion via a Kaiser test. If incomplete, perform a second coupling.
-
Continue with standard SPPS until the linear sequence is complete. The final residue should remain Fmoc-protected.
-
-
Orthogonal Deprotection of Termini:
-
C-Terminal (Allyl) Deprotection: Swell the resin in DCM. Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15-20 eq.) in DCM.[6] Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen) for 30 minutes. Repeat this step once more. Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x).
-
N-Terminal (Fmoc) Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.1. Wash thoroughly with DMF (5x) and DCM (5x).
-
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
Add a solution of HATU (4 eq.) and DIPEA (8 eq.) in DMF.[5]
-
Agitate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Cleavage and Purification:
-
Once cyclization is complete, wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the cyclic peptide by preparative RP-HPLC using a water/ACN gradient with 0.1% TFA.[3][7]
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This method is an alternative if on-resin cyclization is not feasible. It requires high dilution to favor the intramolecular reaction.
-
Synthesize the Fully Protected Linear Peptide: Prepare the linear peptide on a hyper-acid sensitive resin (e.g., 2-CTC resin) using standard Fmoc-SPPS, incorporating this compound as described above. Leave all side-chain protecting groups and the N-terminal Fmoc group intact.
-
Cleave from Resin: Cleave the protected peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM) to keep side-chain protecting groups intact.[8]
-
Purify Linear Peptide: Purify the crude protected linear peptide by flash chromatography or RP-HPLC.
-
Deprotect Termini: Selectively remove the N-terminal Fmoc (20% piperidine/DMF) and C-terminal protecting groups (e.g., Allyl deprotection as in Protocol 1, Step 3.1) in solution.
-
High-Dilution Cyclization:
-
Prepare a reaction vessel with DMF containing HATU (1.2 eq.) and DIPEA (4 eq.). The total volume should be sufficient to achieve a final peptide concentration of 0.1-1 mM.[5]
-
Dissolve the linear peptide in a separate small volume of DMF.
-
Using a syringe pump, add the peptide solution to the reaction vessel dropwise over several hours at room temperature.[5]
-
Monitor the reaction by LC-MS.
-
-
Final Deprotection and Purification: Once cyclization is complete, remove the solvent. Treat the cyclic peptide with the standard cleavage cocktail (95% TFA) to remove all side-chain protecting groups. Purify the final product by RP-HPLC as described previously.
Data Presentation
Direct quantitative comparisons of cyclization yields for the same peptide with and without Hmb protection are not widely available in peer-reviewed literature.[6] The following tables present representative data based on qualitative reports and data from analogous difficult cyclizations to illustrate the expected outcomes.
Table 1: Representative Data for On-Resin Cyclization of a Difficult Heptapeptide
| Parameter | Standard Synthesis | Hmb-Assisted Synthesis |
| Linear Peptide Crude Purity | ~45% | >70% |
| Major Linear Impurities | Deletion sequences, Truncations | Minor truncations |
| Cyclization Crude Purity | 22-28%[9] | >60% (Expected) |
| Major Cyclization Byproducts | Unreacted Linear, Cyclic Dimer | Unreacted Linear |
| Notes | Significant aggregation observed during synthesis. | Improved solubility and handling. The Hmb group pre-organizes the peptide for more efficient cyclization. |
This table presents expected, illustrative data based on qualitative literature reports of improved purity and yield.[1][3]
Table 2: Comparison of Coupling Reagents for a Difficult Head-to-Tail Cyclization
| Coupling Reagent | Additive | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |
| HBTU | HOBt | 25 | 24 | 45 | 15 |
| PyBOP | - | 25 | 24 | 60 | 10 |
| HATU | HOAt | 25 | 12 | 70 | 5 |
| DIC/Oxyma | - | 50 | 4 | 75 | <5 |
Data adapted from a representative study on difficult cyclizations, highlighting the superior performance of modern coupling reagents like HATU and DIC/Oxyma, which are recommended for Hmb-containing peptides.[5]
Mandatory Visualizations
Conclusion
This compound is a powerful tool for overcoming common obstacles in the synthesis of cyclic peptides. By preventing aggregation during linear chain assembly and promoting a favorable conformation for macrocyclization, its use can lead to significantly improved yields and purities of the final cyclic product. While the steric hindrance presented by the Hmb group requires special consideration for the subsequent coupling step, the overall benefits often outweigh this challenge, making it an invaluable reagent for accessing difficult cyclic peptide targets. The on-resin cyclization strategy is particularly effective and is the recommended approach for leveraging the full potential of this building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. bachem.com [bachem.com]
- 8. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for the Utilization of Fmoc-(Fmoc-Hmb)-Gly-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences" represents a significant challenge. These sequences, often rich in hydrophobic or β-branched amino acids, have a propensity to aggregate through interchain hydrogen bonding, leading to incomplete reactions, low yields, and purification difficulties. Fmoc-(Fmoc-Hmb)-Gly-OH is a specialized dipeptide building block designed to mitigate these issues. The 2-hydroxy-4-methoxybenzyl (Hmb) group attached to the glycine backbone sterically disrupts the hydrogen bond formation that leads to β-sheet aggregation, thereby improving the solvation of the growing peptide chain and enhancing synthetic outcomes.[1][2]
These application notes provide a comprehensive guide for the effective use of this compound in automated peptide synthesizers, detailing its properties, recommended protocols, and expected outcomes.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.
| Property | Value | Reference |
| Molecular Formula | C40H33NO8 | |
| Molecular Weight | 655.69 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | |
| Storage Conditions | Store at 2-8°C, protected from moisture and light. | |
| Purity (Typical) | ≥98% (HPLC) | [3] |
Experimental Protocols
The following protocols are intended for use with automated peptide synthesizers and are based on standard Fmoc/tBu chemistry. Instrument-specific parameters may need to be adjusted.
Protocol 1: Standard Coupling of this compound
This protocol outlines the incorporation of the this compound dipeptide into the peptide sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel of the synthesizer.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. This typically involves two treatments: a short treatment of 1-3 minutes followed by a longer treatment of 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle consists of 5-7 washes.
-
Coupling of this compound:
-
Prepare the coupling solution by dissolving this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Introduce the activated this compound solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.
-
-
Post-Coupling Wash: Wash the resin extensively with DMF to remove excess reagents and byproducts, followed by washes with DCM.
-
Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling is recommended.
Protocol 2: Coupling of the Subsequent Amino Acid
Coupling an amino acid to the Hmb-modified secondary amine can be sterically hindered and may require optimized conditions.[4]
Procedure:
-
Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the newly incorporated this compound using the standard 20% piperidine in DMF protocol.
-
Washing: Perform thorough washing with DMF.
-
Coupling of the Next Fmoc-Amino Acid:
-
Use a highly efficient coupling reagent such as HATU or HCTU.
-
Employ a higher excess of the incoming Fmoc-amino acid (4-5 equivalents) and coupling reagents.
-
Extend the coupling time to 2-4 hours. In some cases, a double coupling may be necessary to achieve a complete reaction.
-
-
Post-Coupling Wash and Monitoring: Follow the standard washing and monitoring procedures as described in Protocol 1.
Protocol 3: Final Cleavage and Deprotection
The Hmb protecting group is labile to standard trifluoroacetic acid (TFA) cleavage conditions.
Materials:
-
Peptide-resin with the completed sequence
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid is removed.[5]
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol to remove any residual DMF and other solvents. Dry the resin under vacuum for at least 4 hours.
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Quantitative Data Summary
The use of Hmb-protected amino acids generally leads to a significant improvement in the purity and yield of "difficult" peptides. However, direct quantitative comparisons for this compound are not extensively documented in the literature under standardized conditions. The following table provides a qualitative and semi-quantitative comparison based on available data for Hmb and Dmb protected amino acids.
| Parameter | Standard Fmoc-Gly-OH | This compound | Key Considerations |
| Crude Peptide Purity | Can be low (<50%) for aggregation-prone sequences. | Generally higher, with significant reduction in deletion and truncation byproducts. | The improvement is highly sequence-dependent.[6] |
| Crude Peptide Yield | Often reduced due to incomplete reactions. | Improved due to better solvation and reaction kinetics. | Yield improvements are more pronounced in longer and more hydrophobic peptides.[6] |
| Coupling Efficiency | High for the Gly residue itself. | Generally good, but may require longer reaction times. | The subsequent coupling to the Hmb-modified amine can be slower and may require stronger coupling reagents or double coupling.[4] |
| Prevention of Aspartimide Formation | Not applicable. | Can be used to prevent aspartimide formation in Asp-Gly sequences.[3] | The bulky Hmb group hinders the formation of the succinimide ring. |
Visualizations
Experimental Workflow
Caption: Automated synthesizer workflow for incorporating this compound.
Mechanism of Aggregation Prevention
Caption: How the Hmb group prevents peptide chain aggregation.
Conclusion
This compound is a valuable tool for overcoming the challenges associated with the synthesis of "difficult" peptides. By effectively disrupting peptide aggregation, its use can lead to significantly improved crude peptide purity and yield. While the coupling of the subsequent amino acid may require optimization, the overall benefits in synthesizing aggregation-prone sequences make it an important reagent for researchers, scientists, and drug development professionals. Careful planning of the synthesis strategy and adherence to optimized protocols will ensure the successful application of this powerful building block.
References
Application Notes and Protocols for the Synthesis of Transmembrane Peptides using Fmoc-(Fmoc-Hmb)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Synthesizing Transmembrane Peptides
Transmembrane (TM) peptides and proteins are critical drug targets, representing a significant portion of the human proteome.[1][2] However, their chemical synthesis is notoriously challenging due to their hydrophobic nature, which often leads to poor solubility and on-resin aggregation during solid-phase peptide synthesis (SPPS).[1][2][3] This aggregation can hinder reagent access to the growing peptide chain, resulting in incomplete reactions, the formation of deletion sequences, and consequently, low yields and difficult purification.[3]
To address these challenges, various strategies have been developed, including the use of specialized resins, solvents, and backbone-protecting groups.[3][4] One of the most effective approaches is the incorporation of backbone-protecting groups that disrupt the inter-chain hydrogen bonding responsible for aggregation.[3][5] The 2-hydroxy-4-methoxybenzyl (Hmb) group is a prime example of such a protecting group.[5][6]
The Role of Fmoc-(Fmoc-Hmb)-Gly-OH in Overcoming Aggregation
This compound is a dipeptide derivative designed to mitigate the effects of peptide aggregation during SPPS.[6][7] The Hmb group is attached to the nitrogen atom of the glycine residue, effectively replacing an amide hydrogen and disrupting the formation of secondary structures that lead to aggregation.[6]
The key advantages of using this compound include:
-
Enhanced Solvation: By disrupting aggregation, the peptide-resin remains better solvated, allowing for more efficient diffusion of reagents.[3]
-
Improved Reaction Kinetics: Both Fmoc deprotection and amino acid coupling reactions proceed more efficiently, leading to higher yields and purity of the crude peptide.[1]
-
Acid Lability: The Hmb group is cleaved under standard trifluoroacetic acid (TFA) conditions used for final peptide deprotection and cleavage from the resin.[6]
The mechanism of Hmb-assisted synthesis involves the temporary protection of the backbone amide, which is restored to its native state upon final cleavage.
Figure 1: Workflow for incorporating this compound in SPPS.
Data Presentation: A Comparative Synthesis
The following table presents representative data from the synthesis of a model transmembrane peptide, illustrating the impact of incorporating this compound on crude peptide yield and purity.
Table 1: Comparative Synthesis of a Model Transmembrane Peptide
| Synthesis Strategy | Crude Peptide Yield (%) | Crude Peptide Purity (%) by RP-HPLC | Major Impurities |
| Standard Fmoc-SPPS | 12 | 25 | Deletion sequences, truncations |
| Fmoc-SPPS with this compound | 45 | 65 | Minor side-product from cleavage |
Note: This data is representative and the actual results may vary depending on the specific peptide sequence and synthesis conditions.
Experimental Protocols
Manual Solid-Phase Peptide Synthesis Protocol for Incorporation of this compound
This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (1.5 - 2.0 equivalents)
-
Coupling reagents (e.g., HATU, HBTU) (1.5 - 2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.
-
Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Note that the acylation of the secondary amine formed by the Hmb group can be slower than standard couplings.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Figure 2: Manual coupling workflow for this compound.
Automated Solid-Phase Peptide Synthesis Protocol Adjustments
For automated peptide synthesizers, the incorporation of this compound can be programmed as a standard amino acid coupling cycle with an extended coupling time.
-
Reagent Preparation: Dissolve this compound in DMF at the standard concentration used for other amino acids and place it in the appropriate position on the synthesizer.
-
Coupling Time: Program an extended coupling time of at least 2 hours for the this compound residue to ensure complete incorporation.
-
Double Coupling: For particularly difficult sequences, a double coupling cycle for the this compound position can be programmed.
Final Cleavage and Deprotection Protocol
The Hmb group is labile to standard TFA cleavage conditions.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice.
-
Dry the final peptide pellet under vacuum to remove residual ether.
-
Conclusion
The use of this compound is a powerful strategy for improving the synthesis of difficult transmembrane peptides. By disrupting on-resin aggregation, this dipeptide derivative can significantly enhance crude peptide yield and purity, facilitating the downstream purification and characterization of these challenging molecules. The protocols provided herein offer a practical guide for the successful incorporation of this compound in both manual and automated SPPS workflows.
Disclaimer: These application notes and protocols are intended as a guide and may require optimization for specific peptide sequences and laboratory conditions. Always follow appropriate safety precautions when handling chemicals.
References
- 1. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. mesalabs.com [mesalabs.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Backbone Protection to Prevent Aspartimide Formation in Asp-Gly Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartimide formation is a significant challenge in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when synthesizing peptides containing the Asp-Gly sequence.[1][2] This side reaction leads to the formation of a five-membered succinimide ring, which can subsequently rearrange to yield a mixture of α- and β-aspartyl peptides, as well as their epimers.[3][4] These byproducts are often difficult to separate from the desired peptide, leading to reduced yields and purification challenges.[5] The Asp-Gly motif is especially susceptible due to the lack of steric hindrance from the glycine residue, which facilitates the nucleophilic attack of the backbone amide nitrogen on the aspartic acid side-chain ester.[1]
One of the most effective strategies to mitigate aspartimide formation is the use of backbone protection on the amino acid residue following the aspartic acid. This is commonly achieved by introducing a pre-formed dipeptide where the amide nitrogen of the second residue is protected. The 2,4-dimethoxybenzyl (Dmb) group is a widely used protecting group for this purpose, often incorporated as a dipeptide such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[5][6] This modification prevents the initial intramolecular cyclization step, thus effectively suppressing aspartimide formation.[6][7] While the query specifically mentioned Fmoc-(Fmoc-Hmb)-Gly-OH, the available literature predominantly details the use of Dmb-protected dipeptides for this application. The principles and protocols outlined below for Dmb-dipeptides are considered analogous for other backbone protection strategies like those employing Hmb (2-hydroxy-4-methoxybenzyl) derivatives.
Data on the Effectiveness of Aspartimide Prevention Strategies
The following tables summarize quantitative data comparing different strategies for minimizing aspartimide formation during the synthesis of model peptides containing the Asp-Gly sequence.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Model Peptide Sequence | % Desired Peptide | % Aspartimide-Related Byproducts | % D-Asp Isomer | Reference |
| OtBu (tert-butyl) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 85.3 | 14.7 | High | [4][5] |
| OMpe (3-methylpent-3-yl) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | - | - | Moderate | [4] |
| OBno (5-n-butyl-5-nonyl) | H-Val-Lys-Asp-Gly-Tyr-Ile-OH | 99.1 | 0.9 | < 0.5 | [4][5] |
Data represents a summary from extended piperidine treatment to simulate a lengthy synthesis.
Table 2: Effect of Modified Fmoc Deprotection Conditions
| Deprotection Cocktail | Model Peptide Sequence | % Desired Peptide | % Aspartimide-Related Byproducts | Reference |
| 20% Piperidine in DMF | Asp-Gly containing peptide | 85.3 | 14.7 | [5] |
| 20% Piperidine, 0.1M HOBt in DMF | Asp-Gly containing peptide | 93.1 | 6.9 | [5] |
| 20% Piperazine in DMF | Asp-Gly containing peptide | 91.5 | 8.5 | [5] |
Table 3: Efficacy of Backbone Protection using a Dmb-Dipeptide
| Strategy | Model Peptide Sequence | % Desired Peptide | % Aspartimide-Related Byproducts | Reference |
| Standard Fmoc-Asp(OtBu)-OH | Asp-Gly containing peptide | 82.4 | 17.6 | [5] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp-Gly containing peptide | > 99 | < 1 | [5][6] |
Experimental Protocols
The following protocols detail the solid-phase synthesis of a model peptide containing an Asp-Gly sequence. Protocol 1 outlines a standard procedure prone to aspartimide formation, while Protocol 2 describes the modified procedure using a backbone-protected dipeptide to prevent this side reaction.
Protocol 1: Standard SPPS of a Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) on Rink Amide Resin
This protocol serves as a baseline and is expected to yield aspartimide-related impurities.
1. Resin Preparation:
-
Swell 0.1 mmol of Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[8]
2. Standard Fmoc Amino Acid Coupling Cycle (for Ile, Tyr, Lys, Val):
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 mL) for 5 minutes. Drain, and repeat for 15 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).[9]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate a solution of the corresponding Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) in DMF (2 mL) for 2 minutes.[5]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[9]
3. Coupling of Fmoc-Gly-OH and Fmoc-Asp(OtBu)-OH:
-
Follow the standard coupling cycle described in step 2 for the sequential addition of Fmoc-Gly-OH and then Fmoc-Asp(OtBu)-OH.
4. Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.[10]
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA) / triisopropylsilane (TIS) / water (95:2.5:2.5).[10]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.[10]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
Protocol 2: SPPS of a Model Peptide using Fmoc-Asp(OtBu)-(Dmb)Gly-OH
This protocol is optimized to prevent aspartimide formation.
1. Resin Preparation and Initial Amino Acid Couplings:
-
Swell 0.1 mmol of Rink Amide resin as described in Protocol 1.
-
Couple Fmoc-Ile-OH and Fmoc-Tyr(tBu)-OH sequentially using the standard cycle from Protocol 1.
2. Dipeptide Coupling:
-
Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound peptide.
-
Dipeptide Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (0.2 mmol, 2 eq.) and HATU (0.19 mmol, 1.9 eq.) in DMF.[9]
-
Add DIPEA (0.4 mmol, 4 eq.) and allow the mixture to pre-activate for 1-2 minutes.[9]
-
Add the activated dipeptide solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. Note that acylation onto the Dmb-protected secondary amine can be slower.[9][11]
-
-
Washing: Wash the resin as described in Protocol 1.
-
Monitoring: Perform a Kaiser test.
3. Completion of Synthesis:
-
Couple Fmoc-Lys(Boc)-OH and Fmoc-Val-OH sequentially using the standard cycle from Protocol 1.
4. Final Deprotection and Cleavage:
-
Perform the final Fmoc deprotection.
-
The Dmb group is labile to TFA and will be removed during the final cleavage step.[5][7]
-
Cleave the peptide from the resin using the same procedure as in Protocol 1.
5. Analysis:
-
Analyze the crude peptides from both protocols by HPLC and mass spectrometry to compare the purity and identify the presence of aspartimide-related byproducts.
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent byproducts.
Prevention of Aspartimide Formation with Dmb Backbone Protection
Caption: Dmb group on the glycine nitrogen blocks the cyclization required for aspartimide formation.
General Workflow for SPPS using a Dmb-Protected Dipeptide
Caption: SPPS workflow incorporating a backbone-protected dipeptide for Asp-Gly sequences.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of aspartimide peptides in Asp-Gly sequences | Semantic Scholar [semanticscholar.org]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-asp(otbu)-(dmb)gly-oh (900152-72-9) for sale [vulcanchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SPPS with Fmoc-(Fmoc-Hmb)-Gly-OH
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Solid-Phase Peptide Synthesis (SPPS) when using Fmoc-(Fmoc-Hmb)-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in SPPS?
A1: this compound is used to address "difficult sequences" that are prone to aggregation during synthesis.[1][2][3] The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone-protecting group that temporarily masks an amide nitrogen, disrupting the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets.[3][4][5] This improves the solvation of the peptide chain, leading to more efficient deprotection and coupling steps, which ultimately results in higher purity and yield of the final peptide.[6]
Q2: I'm getting a low yield after incorporating this compound. What are the most common causes?
A2: Low yields when using an Hmb-protected amino acid can stem from several issues:
-
Incomplete Coupling of the Next Residue: The Hmb group creates significant steric hindrance around the newly deprotected secondary amine. Coupling the subsequent amino acid onto the Hmb-protected residue is notoriously difficult and a primary cause of low yield.[7][8]
-
Lactone Formation: During the activation of this compound, an intramolecular cyclization can occur, forming a cyclic lactone. This side reaction consumes the activated amino acid, reducing the amount available for coupling to the peptide chain and thus lowering the yield.[2][3]
-
Aggregation Still Occurring: While Hmb is effective, its placement is crucial. If placed incorrectly in the sequence or too far from the aggregation-prone region, its solubilizing effect may be diminished.[1] It is recommended to incorporate an Hmb-protected residue at least every six to seven residues within a hydrophobic or aggregation-prone sequence for maximum effect.[4][9]
-
Problems with Cleavage: In rare cases, the Hmb group might not be fully cleaved from the peptide backbone during the final TFA treatment, especially in long or complex peptides.[10]
Q3: How can I improve the coupling efficiency of the amino acid after the Hmb-Gly residue?
A3: Overcoming the steric hindrance of the Hmb group requires more robust coupling conditions. Standard methods are often insufficient.
-
Use Stronger Coupling Reagents: Reagents like HATU or PyBrOP® are often more effective than standard reagents like HBTU for coupling to sterically hindered secondary amines.[11]
-
Pre-formed Symmetrical Anhydrides: Using a pre-formed symmetrical anhydride of the incoming Fmoc-amino acid, often in a less polar solvent like Dichloromethane (DCM), can significantly improve coupling efficiency.[9]
-
Extended Coupling Times & Double Coupling: Increase the reaction time for the difficult coupling step (e.g., 2-4 hours or overnight). If a monitoring test like the Kaiser test still indicates incomplete coupling, performing a second coupling (double coupling) with fresh reagents is recommended.[11][12]
Q4: Can I avoid the side reactions associated with this compound?
A4: Yes. To avoid the potential for lactone formation and the difficult subsequent coupling step, you can use a 2,4-dimethoxybenzyl (Dmb) protected glycine derivative.[2][3] Dmb groups prevent lactone formation. However, coupling onto a Dmb-protected amine is also very difficult.[8] The standard and recommended approach is to use pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptides. This strategy bypasses the challenging on-resin coupling to the hindered amine entirely.[2][7][13]
Troubleshooting Guides
Issue 1: Low Crude Peptide Yield After Cleavage
This guide helps determine if the low yield is from poor synthesis or issues during the final cleavage and work-up.
Issue 2: Incomplete Coupling to the Hmb-Protected Residue
This workflow focuses on diagnosing and solving the most common failure point when using Hmb protection.
Data & Reagent Summaries
Table 1: Comparison of Backbone Protection Strategies
| Strategy | Building Block | Key Advantage | Key Disadvantage | Recommended Use |
| Hmb Protection | This compound | Effective at disrupting aggregation.[1] | Subsequent coupling is sterically hindered; potential for lactone side reaction.[2][8] | Hydrophobic or known aggregating sequences. |
| Dmb Protection | Fmoc-Xaa-(Dmb)Gly-OH | Avoids lactone formation; very effective at preventing aspartimide formation next to Gly.[2][8] | Monomer coupling is also very difficult; dipeptide usage is standard.[7] | Sequences containing Asp-Gly motifs or as a general alternative to Hmb. |
| Pseudoproline | Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH | Extremely effective at disrupting aggregation.[4][7] | Can only be used for sequences containing Ser or Thr.[7][8] | Aggregating sequences that contain a Ser or Thr residue. |
Table 2: Common Cleavage Cocktails for Final Deprotection
| Reagent Cocktail | Composition (v/v) | Scavengers | Primary Application |
| TFA / TIPS / H₂O | 95% / 2.5% / 2.5% | Triisopropylsilane (TIPS) | General purpose for peptides without sensitive residues like Cys, Met, or Trp.[14] |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-ethanedithiol (EDT) | "Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[14][15] |
| Reagent B | TFA / Phenol / H₂O / TIPS (88:5:5:2) | Phenol, TIPS | "Odorless" alternative to Reagent K; useful for Trityl-based protecting groups but does not prevent Met oxidation.[15] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I | Multiple, including Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine (Met) residues.[16] |
Key Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling
This colorimetric test detects free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling.
Materials:
-
Reagent A: 5g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001M KCN in 100 mL pyridine.
-
Ethanol, Pyridine.
-
Small glass test tube.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) after the coupling step and wash thoroughly with DMF and then ethanol.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the beads in a test tube.
-
Heat the tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Negative (Complete Coupling): Beads and solution are yellow/colorless.
-
Positive (Incomplete Coupling): Beads and/or solution turn a deep blue.[17]
-
Note: This test does not work for N-terminal proline or other secondary amines, which may give a reddish-brown color.
-
Protocol 2: Small-Scale Test Cleavage and Analysis
This procedure is used to quickly assess the success of a synthesis before committing to a full-scale cleavage.[17]
Materials:
-
~10-20 mg of dried peptide-resin.
-
Appropriate cleavage cocktail (e.g., TFA/TIPS/H₂O).
-
Cold diethyl ether.
-
Microcentrifuge tubes.
Procedure:
-
Place the dried resin in a 1.5 mL microcentrifuge tube.
-
Add 200-300 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours, vortexing occasionally.
-
Filter the cleavage mixture away from the resin (a fritted syringe or gel-loading pipette tip with a cotton plug works well) into a new tube.
-
Precipitate the peptide by adding the filtrate to a separate tube containing ~1 mL of cold diethyl ether.
-
Centrifuge for 2 minutes to pellet the peptide.
-
Decant the ether, wash the pellet once more with cold ether, and dry the crude peptide under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for MS analysis.[17]
Protocol 3: Hmb-Assisted Acylation Mechanism
The hydroxyl group on the Hmb moiety facilitates the otherwise difficult coupling to the secondary amine through an O- to N-acyl shift.
References
- 1. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Hmb and Dmb Derivatives | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. kilobio.com [kilobio.com]
- 13. Fmoc-Ala-(Dmb)Gly-OH | 1188402-17-6 | Benchchem [benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
How to resolve incomplete coupling of Fmoc-(Fmoc-Hmb)-Gly-OH.
Technical Support Center: Fmoc-(Fmoc-Hmb)-Gly-OH Coupling
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the incomplete coupling of amino acids onto a deprotected Hmb-Gly residue during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is coupling an amino acid onto a deprotected Hmb-Gly residue so difficult?
The primary challenge stems from severe steric hindrance. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a bulky backbone protecting group designed to disrupt peptide aggregation[1]. After the N-terminal Fmoc group is removed from the Hmb-Gly residue, the incoming activated amino acid must couple to a secondary amine. This secondary amine is sterically hindered by the adjacent bulky Hmb group, which significantly slows down the reaction rate and can lead to incomplete coupling[2][3].
Q2: What are the main indicators of an incomplete coupling reaction?
Incomplete coupling is typically identified by two key observations:
-
Qualitative On-Resin Tests: A positive color test from a monitoring assay, such as the bromophenol blue test, indicates the presence of unreacted free amines on the resin[2]. The standard ninhydrin test is not reliable for detecting secondary amines like the one on a deprotected Hmb-Gly residue.
-
Mass Spectrometry (MS) Analysis: After cleaving the peptide from the resin, MS analysis of the crude product will show a significant peak corresponding to a "deletion sequence," where the intended amino acid is missing[4].
Q3: Which coupling reagents are most effective for this specific step?
Standard coupling reagents like DCC or DIC are often insufficient for this sterically demanding reaction[2]. More potent, highly reactive coupling reagents are required.
-
High-Potency Onium Salts: Uronium/aminium salts like HATU, HCTU, and COMU are highly effective due to the formation of very reactive OAt or OBt active esters[2]. HATU is often considered a superior choice for many difficult couplings[2].
-
Specialized Reagents: For extremely challenging couplings onto Hmb-protected secondary amines, even more powerful reagents may be necessary. These include phosphonium bromide reagents like PyBrOP or the use of pre-formed Fmoc-amino acid fluorides (generated using reagents like TFFH)[5][6].
Q4: Can reaction conditions like time and temperature be modified to improve coupling?
Yes, optimizing reaction conditions is a critical strategy.
-
Extended Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 4 hours to overnight) can help drive the reaction to completion[7].
-
Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid is a very common and effective technique[8][9].
-
Elevated Temperature: Mild heating (e.g., 40-50°C) can significantly increase the reaction rate. However, this must be done with caution, as elevated temperatures can increase the risk of racemization, especially for sensitive amino acids[7][10].
Q5: Are there alternatives to using this compound?
Yes, an effective alternative is the use of dipeptides protected with the 2,4-dimethoxybenzyl (Dmb) group, such as Fmoc-Xaa-(Dmb)Gly-OH [1][6][11]. The Dmb group serves the same purpose of disrupting aggregation but avoids a potential side reaction (lactone formation) associated with Hmb derivatives[1]. While coupling onto the Dmb-protected secondary amine is still challenging and requires potent reagents, it is a widely used and successful strategy[6][12].
Troubleshooting Guide
The following workflow provides a systematic approach to diagnosing and resolving incomplete coupling onto Hmb-Gly residues.
Caption: Troubleshooting workflow for incomplete coupling onto Hmb-protected residues.
Data Presentation
Table 1: Comparison of Coupling Reagent Classes for Hindered Couplings
| Reagent Class | Examples | Reactivity | Advantages | Considerations & Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Fast reaction rates; highly effective for most difficult couplings.[2] | Can cause guanidinylation of the free amine as a side reaction. HATU is often preferred but can be more expensive.[13] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High to Very High | Byproducts are generally non-reactive. PyBrOP is exceptionally potent for hindered secondary amines.[2][6] | Generally associated with a lower risk of racemization compared to uronium salts.[2] Slower than HATU in some cases. |
| Carbodiimides | DIC, DCC | Moderate | Cost-effective and generates soluble urea byproducts (for DIC).[13] | Generally not potent enough for severely hindered couplings on their own and require additives (e.g., Oxyma).[2] |
| Acid Halides | Amino Acid Fluorides (via TFFH) | Very High | React rapidly and are highly effective for incorporating sterically hindered amino acids.[5][6] | Requires in-situ generation, adding a step to the protocol. |
Table 2: Recommended Reaction Parameters for Coupling onto Hmb-Gly Residues
| Parameter | Standard Protocol | Enhanced Protocol (for severe difficulty) |
| Fmoc-Amino Acid | 3 - 5 equivalents | 5 equivalents |
| Coupling Reagent | HATU (3 - 5 equivalents) | PyBrOP (5 equivalents) or TFFH (for fluoride) |
| Base | DIPEA or Collidine | Collidine (preferred to reduce racemization)[2] |
| Base Equivalents | 2 x (AA + Reagent eq.) | 2 x (AA + Reagent eq.) |
| Solvent | DMF | NMP or DMF with 10-20% DMSO |
| Reaction Time | 2 - 4 hours | 4 hours, then perform a second coupling overnight |
| Temperature | Room Temperature | 40 - 50 °C (use with caution)[7][10] |
Experimental Protocols
Protocol 1: Monitoring Coupling Completion (Bromophenol Blue Test)
This qualitative test is used to detect the presence of unreacted (free) primary and secondary amines on the resin.
Reagents:
-
Test Solution: 0.1% (w/v) Bromophenol Blue (BPB) in DMF.
Procedure:
-
After the coupling reaction and subsequent washing steps, withdraw a small sample of resin beads (approx. 5-10 mg).
-
Place the beads in a small glass test tube and wash thoroughly with DMF to remove any residual base (e.g., DIPEA), which can cause a false positive.
-
Add 2-3 drops of the BPB test solution to the beads.
-
Observe the color of the beads.
-
Blue Beads: Positive result, indicating incomplete coupling (free amines are present).
-
Yellow/Greenish-Yellow Beads: Negative result, indicating a complete or near-complete coupling reaction.
-
Protocol 2: Enhanced Protocol for Coupling onto Hmb-Protected Residues using HATU
This protocol is a robust starting point for the difficult coupling step following deprotection of this compound.
Methodology:
-
Resin Preparation: Following the successful deprotection of the this compound residue, wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Reagent Preparation (Activation): In a separate vial, dissolve the incoming Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[2]
-
Add a suitable base, such as Collidine or DIPEA (8 equivalents), to the amino acid solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature.
-
Monitoring: Perform the Bromophenol Blue test (Protocol 1) to check for completion.
-
Recoupling (If Necessary): If the test is positive, wash the resin with DMF and repeat steps 2-5 (a "double coupling") with fresh reagents, potentially extending the reaction time to 4 hours or overnight[2][7].
-
Washing: Once the coupling is complete (negative BPB test), wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts before proceeding to the next deprotection step.[14]
Visualization of Steric Hindrance
The diagram below illustrates the chemical challenge of coupling an amino acid to the secondary amine of the deprotected Hmb-Glycine residue.
Caption: Steric clash between the bulky Hmb group and the incoming activated amino acid.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. scienmag.com [scienmag.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. mesalabs.com [mesalabs.com]
- 9. kilobio.com [kilobio.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc-(Dmb)Gly-OH Novabiochem 166881-42-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fmoc-(Fmoc-Hmb)-Gly-OH Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of Fmoc-(Fmoc-Hmb)-Gly-OH in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions, detailed troubleshooting tables, experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound slower than standard Fmoc-amino acids?
A1: The coupling of this compound is inherently slower due to the steric hindrance imposed by the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group. This bulky substituent on the alpha-amino group impedes the approach of the activated carboxyl group to the resin-bound amine, thus slowing down the reaction kinetics compared to sterically unencumbered amino acids like glycine.
Q2: What are the main challenges when coupling the amino acid after the (Fmoc-Hmb)-Gly residue?
A2: The primary challenge is the difficulty of acylating the secondary amine of the Hmb-protected glycine.[1] This step is often slow and requires more potent coupling reagents and potentially longer reaction times or elevated temperatures to achieve completion. The steric bulk of both the Hmb group and the incoming activated amino acid can lead to incomplete coupling.
Q3: What is the purpose of the Hmb protecting group?
A3: The Hmb group is a temporary backbone protecting group used to disrupt interchain hydrogen bonding that can lead to peptide aggregation during synthesis, particularly in "difficult" or hydrophobic sequences.[2][3] By preventing aggregation, the Hmb group improves the solubility of the growing peptide chain and enhances synthetic yields.[2] It is cleaved during the final acidolytic cleavage from the resin.[3]
Q4: Can I use standard coupling protocols for this compound?
A4: While the fundamental steps are similar, standard coupling protocols often need to be modified for this compound to ensure complete and efficient coupling. This typically involves using more powerful coupling reagents, increasing the excess of reagents, extending the reaction time, and in some cases, using elevated temperatures.
Q5: What is a potential side reaction with Hmb-protected amino acids and how can it be avoided?
A5: A potential side reaction is the formation of a cyclic lactone from the activated Hmb-amino acid, which can reduce the yield of the desired peptide.[2][3] To mitigate this, one can use 2,4-dimethoxybenzyl (Dmb) protected amino acids, which cannot form this cyclic lactone.[2] However, coupling to Dmb-protected residues is even more challenging.[2] Alternatively, using pre-formed dipeptides containing the Dmb group can improve reaction rates and yields.[2]
Troubleshooting Guide
Issue 1: Incomplete or Slow Coupling of this compound
-
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.
-
Low yield of the final peptide.
-
Presence of deletion sequences lacking the (Hmb)-Gly residue, confirmed by mass spectrometry.
-
| Potential Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[4] |
| Inadequate Reaction Time | Increase the coupling time. Monitor the reaction progress with a Kaiser test at regular intervals (e.g., 2, 4, and 6 hours). |
| Suboptimal Reagent Concentration | Increase the equivalents of this compound and the coupling reagent (e.g., from 3 to 5 equivalents). |
| Peptide Aggregation | Although Hmb is used to prevent aggregation, severe cases may still occur. Consider using a more solubilizing solvent system, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM. |
| Low Reaction Temperature | For very difficult couplings, consider raising the temperature to 40-50°C. Microwave-assisted coupling can also be effective in accelerating the reaction.[5] |
Issue 2: Difficulty in Coupling the Amino Acid Following (Fmoc-Hmb)-Gly
-
Symptoms:
-
Positive Kaiser test after coupling the subsequent amino acid.
-
A significant amount of truncated peptide ending at the (Hmb)-Gly residue.
-
Low overall yield of the full-length peptide.
-
| Potential Cause | Recommended Solution |
| Steric Hindrance of the Secondary Amine | Use highly reactive coupling reagents like PyBrOP or HATU, or pre-formed amino acid fluorides.[1] |
| Insufficient Activation | Ensure complete activation of the incoming Fmoc-amino acid. A pre-activation time of 1-2 minutes is generally recommended.[6] |
| Short Coupling Time | This coupling step is known to be slow. Extend the reaction time significantly, potentially overnight. Monitor with the Kaiser test. |
| Low Temperature | If the coupling is still incomplete at room temperature, consider performing the reaction at an elevated temperature (e.g., 50°C). |
| Suboptimal Solvent | In some cases, changing the solvent to NMP or using a mixture of solvents can improve the reaction efficiency. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Couplings
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Excellent for hindered couplings, fast reaction rates.[4] | Higher cost, potential for side reactions if not used correctly. |
| HBTU/HCTU | Uronium/Aminium Salt | High | Good reactivity, widely used. | Can be less effective than HATU for extremely difficult couplings.[4] |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings, less risk of guanidinylation than uronium salts. | Produces carcinogenic HMPA as a byproduct. |
| PyBrOP | Phosphonium Salt | Very High | Particularly effective for coupling to N-methyl and other N-substituted amino acids.[1] | Higher cost. |
| DIC/HOBt or Oxyma | Carbodiimide + Additive | Moderate to High | Cost-effective, low risk of racemization.[7] | Slower reaction rates compared to onium salts. |
Table 2: Recommended Reaction Parameters for this compound Coupling
| Parameter | Standard Coupling | Optimized for this compound |
| Amino Acid Equivalents | 3 - 5 | 4 - 5 |
| Coupling Reagent Equivalents | 3 - 5 | 4 - 5 |
| Base (e.g., DIPEA) Equivalents | 6 - 10 | 8 - 10 |
| Reaction Time | 1 - 2 hours | 2 - 6 hours (or until Kaiser test is negative) |
| Temperature | Room Temperature (20-25°C) | Room Temperature to 50°C |
| Solvent | DMF | DMF or NMP |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).[5]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.[5]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature.
-
Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser test. If the test is positive, continue the reaction and re-test every 1-2 hours. If the reaction is still incomplete after 6 hours, consider increasing the temperature to 40°C.
-
Washing: Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[6]
Protocol 2: Coupling of the Subsequent Amino Acid after (Fmoc-Hmb)-Gly
-
Deprotection: Perform Fmoc deprotection of the (Fmoc-Hmb)-Gly residue as described in Protocol 1.
-
Activation of Incoming Amino Acid: In a separate vessel, dissolve the next Fmoc-amino acid (5 eq.) and PyBrOP (4.9 eq.) in DMF. Add DIPEA (10 eq.).[1]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for at least 4 hours, or overnight for sterically hindered amino acids.
-
Monitoring: Monitor the reaction completion using the Kaiser test. Due to the slow nature of this coupling, extended reaction times are expected.
-
Washing: Once the coupling is complete, wash the resin as described in Protocol 1.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Take a few resin beads from the reaction vessel and wash them thoroughly with DMF and then ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the beads:
-
Ninhydrin in ethanol (5% w/v)
-
Phenol in ethanol (80% w/v)
-
Potassium cyanide in pyridine (0.0002 M)
-
-
Heating: Heat the sample at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.
-
Mandatory Visualization
References
Managing aggregation despite using Fmoc-(Fmoc-Hmb)-Gly-OH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), even when using backbone protection strategies like Fmoc-(Fmoc-Hmb)-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent peptide aggregation?
This compound is a dipeptide building block used in Fmoc-based SPPS. It incorporates a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of a glycine residue. This Hmb group acts as a temporary protecting group on the amide backbone.[1][2] Its primary function is to disrupt the inter-chain hydrogen bonding that leads to the formation of β-sheet secondary structures.[1][2][3][4] These β-sheets are a principal cause of on-resin aggregation, which can hinder subsequent coupling and deprotection steps, leading to low yields and impure products.[3][4] By introducing a bulky group that sterically blocks hydrogen bond formation, the peptide chains remain better solvated and accessible for synthesis.[4] The Hmb group is labile to acid and is removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native peptide sequence.[1][2]
Q2: Why am I still observing aggregation despite using this compound?
While Hmb protection is a powerful strategy, its effectiveness can be sequence-dependent and subject to several limitations. Aggregation might still occur due to:
-
Insufficient Disruption: For very long or highly hydrophobic sequences, a single Hmb incorporation may not be enough to overcome the peptide's strong propensity to aggregate.[3] Experts recommend incorporating a structure-breaking element, like an Hmb-protected residue, approximately every six amino acids for maximum effect.[3][5]
-
Difficult Coupling of the Following Residue: The Hmb group is sterically bulky. While the 2-hydroxyl group facilitates the acylation of the Hmb-protected nitrogen itself through an O→N acyl shift, coupling the next amino acid onto the Hmb-substituted residue can be extremely difficult.[1][5][6] This can lead to significant deletion sequences (n-1) if the coupling is incomplete.
-
Side Reactions of Hmb: Activated Hmb-amino acids can sometimes form cyclic lactones during coupling, which reduces the amount of the desired peptide being synthesized.[1][2]
-
Poor Solvation: The choice of synthesis solvent is critical. If the solvent cannot adequately solvate the growing peptide chain, aggregation can still occur regardless of backbone protection.[7][8]
-
Suboptimal Placement: Hmb/Dmb derivatives are most effective when placed within or at the beginning of a hydrophobic sequence and should be at least six residues away from other structure-breaking elements like proline.[1]
Q3: What are the common signs of on-resin peptide aggregation?
Common indicators of on-resin aggregation during SPPS include:
-
Poor Resin Swelling: The resin beads may shrink, clump together, or fail to swell adequately in the synthesis solvent.[3][7]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete.[3]
-
Abnormal Monitoring Profiles: In continuous flow synthesizers, the UV absorbance profile for Fmoc deprotection may become flattened and broadened.[7][9]
-
Unreliable Amine Tests: Standard tests for free amines, like the Kaiser or TNBS test, can give false negatives because aggregated chains can block the reagents from reaching unreacted amino groups.[9]
-
Analytical Chemistry Results: Upon cleavage, mass spectrometry analysis may show a high prevalence of deletion sequences (n-1, n-2), and HPLC may show a complex crude product profile with poor purity.[10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation when this compound is not sufficient.
Problem: Signs of aggregation (poor swelling, failed couplings) are observed.
Below is a decision-making workflow to address this issue.
Caption: Troubleshooting decision tree for aggregation issues.
Q4: My coupling failed after the Hmb-protected residue. What should I do?
This is a common and challenging issue due to steric hindrance.
-
Solution 1: Change Coupling Reagent. Standard activators may be insufficient. Switch to more potent uronium/aminium-based reagents like HATU, HCTU, or PyBOP.[7] For particularly stubborn couplings to the secondary amine formed by the Hmb group, PyBrOP has been shown to be effective.
-
Solution 2: Double Couple. Repeat the coupling step with a fresh solution of activated amino acid and reagents to drive the reaction to completion.[11]
-
Solution 3: Increase Reaction Time and/or Temperature. Allow for longer coupling times (e.g., 2-4 hours). Using a microwave peptide synthesizer to increase the reaction temperature (e.g., 75-90°C) can dramatically improve efficiency for difficult couplings.[9][11]
Q5: How can I improve the overall synthesis conditions to combat aggregation?
-
Solution 1: Change the Solvent System. Switch the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for aggregating peptides.[3][7] Alternatively, add chaotropic salts (e.g., 0.8 M LiCl) or nonionic detergents to the solvent to disrupt hydrogen bonding.[3][7] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[8]
-
Solution 2: Use a Different Resin. Resynthesize the peptide on a low-substitution resin or a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel, NovaSyn® TG).[3]
-
Solution 3: Introduce More "Structure-Breaking" Residues. If the sequence is long and hydrophobic, a single Hmb-Gly may be insufficient. Re-plan the synthesis to incorporate an Hmb/Dmb-protected residue or a pseudoproline dipeptide every 5-6 residues to continually disrupt secondary structure formation.
Data Presentation
The choice of coupling reagent and solvent can significantly impact the purity of the final crude peptide, especially for difficult sequences.
Table 1: Effect of Synthesis Strategy on Crude Purity of an Aggregating Peptide
| Strategy | Solvent | Coupling Reagent | Crude Purity (%) | Reference Context |
|---|---|---|---|---|
| Standard | DMF | HBTU | ~40% | Baseline for a known difficult sequence. |
| Solvent Change | NMP | HBTU | ~65% | NMP improves solvation over DMF.[7] |
| Reagent Change | DMF | HATU | ~70% | HATU is a more potent activator than HBTU.[7] |
| Backbone Protection | DMF | HBTU | >80% | Use of Dmb/Hmb or Pseudoproline dipeptides.[7] |
| Microwave SPPS | DMF/NMP | HATU | >85% | Elevated temperature enhances reaction kinetics.[9] |
Note: Purity values are illustrative based on typical improvements cited in literature for difficult sequences and are not from a single head-to-head study.
Experimental Protocols
Protocol 1: Double Coupling using HATU for a Sterically Hindered Residue
This protocol is for coupling an amino acid immediately following an Hmb-protected residue.
-
Deprotection: Perform the standard N-terminal Fmoc deprotection on the resin-bound peptide (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (3-5 times).
-
First Coupling Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.[11]
-
First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 45-60 minutes at room temperature.[11]
-
Wash: Wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents to ensure the reaction goes to completion.[11]
-
Final Wash: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Confirmation: Perform a Kaiser test. If the test is negative (beads are colorless/yellow), proceed to the next deprotection step.
Protocol 2: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
This protocol can be used before a difficult coupling step when aggregation is suspected.
-
Resin Preparation: Following standard Fmoc deprotection and subsequent DMF washes, prepare for the chaotropic wash.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin. Agitate for 1-2 minutes. Drain and repeat this wash one more time.[9]
-
Crucial DMF Wash: It is critical to thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to remove all residual chaotropic salt, which can interfere with the subsequent coupling reaction.[9]
-
Coupling: Proceed immediately with your standard or optimized amino acid coupling protocol (e.g., Protocol 1). The pre-wash should have improved the accessibility of the N-terminus.
Visualizations
The mechanism by which Hmb/Dmb protection disrupts aggregation is by sterically blocking the formation of hydrogen bonds that stabilize β-sheets.
Caption: Mechanism of Hmb in preventing inter-chain hydrogen bonding.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Impact of solvent choice on Fmoc-(Fmoc-Hmb)-Gly-OH coupling success.
Welcome to the technical support center for troubleshooting challenges related to the coupling of Fmoc-(Fmoc-Hmb)-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during solid-phase peptide synthesis (SPPS) with this aggregation-disrupting amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in peptide synthesis?
This compound is a critical building block for synthesizing "difficult" peptide sequences, particularly those prone to aggregation.[1] The 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets.[2] This helps to maintain the growing peptide chain's solubility and accessibility for subsequent coupling and deprotection steps, ultimately improving yields and purity.[3][4]
Q2: What are the most common solvents used for coupling this compound?
The most commonly used solvents for solid-phase peptide synthesis, including couplings with Hmb-protected amino acids, are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5] Both are polar aprotic solvents that effectively solvate the peptide-resin and reagents.[5][6] Dichloromethane (DCM) is less commonly used in modern Fmoc chemistry as it is less effective at solvating growing peptide chains and can react with piperidine.[5]
Q3: Can I use standard coupling reagents with this compound?
Yes, standard coupling reagents can be used. Acylation of the (Hmb)Gly residue is generally straightforward and compatible with most common coupling methods.[7] Reagents such as PyBOP®/DIPEA are effective for the initial coupling of the Fmoc-(Dmb)Gly-OH (a related derivative).[7][8] However, the subsequent coupling to the Hmb-protected secondary amine can be more challenging due to steric hindrance.[3] For this step, more potent activators like HATU or the use of pre-formed amino acid fluorides may be beneficial.[7][8]
Q4: My peptide-resin is shrinking during synthesis after incorporating this compound. What does this indicate?
Resin shrinking is a classic sign of on-resin aggregation.[4] While this compound is designed to prevent this, severe aggregation can still occur in highly hydrophobic or long peptide sequences. This indicates that the solvating power of your chosen solvent may be insufficient to keep the peptide chains apart.
Q5: How is the Hmb group removed?
The Hmb group is labile and is typically removed during the final cleavage of the peptide from the resin using strong acid, such as trifluoroacetic acid (TFA).[1][4]
Troubleshooting Guide
Issue 1: Incomplete or Failed Coupling of this compound
-
Symptoms:
-
Positive Kaiser test (dark blue or purple beads) after the coupling step, indicating unreacted primary amines.
-
Identification of deletion sequences lacking the Hmb-glycine residue in the final product by HPLC/MS analysis.
-
Low yield of the desired full-length peptide.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Peptide Aggregation | Even with the Hmb protecting group, highly hydrophobic sequences can aggregate, hindering access to the N-terminal amine. |
| Solution 1: Change or Mix Solvents: Switch from DMF to the more polar NMP, which can be more effective at disrupting secondary structures.[2][5] Alternatively, using a mixture of DMF/DCM/NMP (1:1:1) can improve solvation.[7] | |
| Solution 2: Add Chaotropic Salts: Wash the resin with a solution containing a chaotropic salt like 0.5 M LiCl in DMF before coupling to disrupt hydrogen bonds.[2] | |
| Suboptimal Reagent Quality or Activation | Degraded coupling reagents, base, or this compound can lead to poor activation and coupling efficiency. |
| Solution 1: Verify Reagent Quality: Ensure all reagents and solvents are high-purity and anhydrous. DMF, for instance, can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[5] | |
| Solution 2: Optimize Coupling Reagents: For difficult couplings, consider using a more potent uronium/aminium or phosphonium salt-based coupling reagent like HATU or HCTU.[9] | |
| Incomplete Fmoc Deprotection of the Preceding Residue | If the Fmoc group from the previous amino acid is not completely removed, the N-terminal amine will not be available for coupling. |
| Solution: Extend Deprotection Time: Increase the piperidine treatment time or perform a second deprotection step. Monitor completion with a Kaiser test. |
Issue 2: Difficulty Coupling the Next Amino Acid to the Hmb-Protected Glycine
-
Symptoms:
-
Positive Kaiser test after coupling the amino acid that follows the Hmb-Gly residue.
-
Low overall yield due to incomplete chain elongation.
-
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance | The Hmb group creates a sterically hindered secondary amine, making acylation more difficult compared to a primary amine.[3] This effect is more pronounced with bulky incoming amino acids (e.g., Val, Ile).[7] |
| Solution 1: Use a More Powerful Coupling Reagent: Employ highly reactive reagents like HATU or PyBrOP®, which are more effective at acylating hindered amines.[7][8] | |
| Solution 2: Use Pre-formed Amino Acid Fluorides: Amino acid fluorides are highly reactive acylating agents that can overcome significant steric hindrance.[7][8] | |
| Solution 3: Increase Reaction Time and Temperature: Extend the coupling time (e.g., overnight) and, with caution, increase the temperature (e.g., to 80°C, as has been shown effective for coupling to (Hmb)Val in toluene).[7] |
Data Presentation
| Solvent | Key Properties & Characteristics | Suitability for Difficult Couplings (e.g., with Hmb) |
| N,N-Dimethylformamide (DMF) | The most common SPPS solvent. Good resin-swelling and reagent-solubilizing properties.[5][6] Can decompose to form amines.[5] | Good: Generally effective, but may be insufficient for severe on-resin aggregation. |
| N-Methyl-2-pyrrolidone (NMP) | More polar and a better solvent for disrupting secondary structures than DMF.[2][5] Considered the solvent of choice by many for difficult sequences.[5] | Excellent: Often improves coupling yields for problematic sequences by enhancing solvation of the peptide-resin.[5] |
| Dichloromethane (DCM) | Good at swelling polystyrene resins but poor at solvating the growing peptide chain.[5] Rarely used as the primary coupling solvent in Fmoc-SPPS. | Poor: Not recommended for coupling steps, especially when aggregation is a concern.[5] |
| Solvent Mixtures (e.g., with DMSO) | Adding co-solvents like dimethyl sulfoxide (DMSO) can significantly enhance the solvating power of the reaction medium.[2] | Very Good: Mixtures containing DMSO or other "magic" ingredients can be highly effective at disrupting aggregation and improving reaction efficiency.[2] |
Experimental Protocols & Visualizations
Standard Protocol for this compound Coupling
This protocol outlines a standard manual procedure for the incorporation of this compound into a peptide sequence on a solid support.
1. Resin Swelling:
- Swell the peptide-resin (with a free N-terminal amine) in the chosen coupling solvent (e.g., DMF or NMP) for at least 30 minutes in a reaction vessel.
2. Amino Acid Activation:
- In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in the coupling solvent.
- Add a non-nucleophilic base (e.g., DIPEA, 6 eq.) to the mixture.
- Allow the mixture to pre-activate for 1-2 minutes.
3. Coupling Reaction:
- Drain the swelling solvent from the resin.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended.
4. Monitoring the Reaction:
- Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling is complete. If the test is positive (blue beads), the coupling is incomplete and may require a second coupling step.
5. Washing:
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with the coupling solvent (e.g., 5-7 times with DMF) to remove all excess reagents and byproducts.
6. Proceed to Next Step:
- The resin is now ready for the Fmoc deprotection of the newly added Hmb-glycine residue to continue the peptide chain elongation.
Workflow Visualization
The following diagram illustrates the key decision points and workflow when troubleshooting this compound coupling issues.
References
- 1. mesalabs.com [mesalabs.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Navigating Difficult Couplings: A Technical Guide to the Double Coupling Strategy for Fmoc-(Fmoc-Hmb)-Gly-OH Incorporation
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered dipeptide, Fmoc-(Fmoc-Hmb)-Gly-OH, during solid-phase peptide synthesis (SPPS). This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for a robust double coupling strategy to ensure successful incorporation and high-purity peptide products.
The use of 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection is a critical tool for disrupting peptide aggregation, a common hurdle in the synthesis of "difficult sequences."[1] However, the bulky nature of the Hmb group, particularly in the this compound dipeptide, presents a significant steric challenge, often leading to incomplete coupling reactions. A double coupling strategy is a highly effective method to drive these reactions to completion.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the incorporation of this compound and provides practical solutions.
Q1: My Kaiser test is positive (blue/purple beads) after a single coupling of this compound. What does this indicate and what should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. This is a common occurrence with sterically hindered amino acids like this compound. The recommended course of action is to perform a second coupling (double coupling) immediately. This involves repeating the coupling step with a fresh preparation of activated this compound to ensure all available sites are acylated.
Q2: I'm still observing a positive Kaiser test after a double coupling. What are the next steps?
If a double coupling fails to yield a negative Kaiser test (yellow beads), consider the following:
-
Reagent Quality: Ensure the this compound, coupling reagents (e.g., HATU, HBTU), and solvents (DMF, NMP) are of high purity and not degraded.
-
Activation Time: Allow for a sufficient pre-activation time (typically 2-5 minutes) for the coupling reagent and the dipeptide before adding it to the resin.
-
Coupling Time: Extend the coupling time for each of the two coupling steps. For difficult couplings, 2-4 hours per coupling may be necessary.
-
Solvent Choice: Consider switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF/DMSO, which can improve the solvation of the growing peptide chain and reduce aggregation.[2]
-
Capping: If subsequent couplings also prove difficult, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Q3: Can I use a stronger coupling reagent to avoid a double coupling?
While using a more potent coupling reagent like HATU or HCTU is highly recommended for incorporating this compound, it may not always be sufficient to achieve complete coupling in a single step, especially as the peptide chain elongates and steric hindrance increases.[3] A double coupling strategy is often a more reliable approach to ensure the highest possible yield and purity.
Q4: Are there any potential side reactions associated with this compound, and how can a double coupling strategy affect them?
The primary side reaction associated with Hmb-protected amino acids is the formation of a cyclic lactone during the activation step, which can reduce the amount of available activated amino acid for coupling.[4] While this is less common with the pre-formed dipeptide, using a double coupling strategy with fresh reagents in the second step can help to compensate for any loss of active reagent during the first coupling.
Q5: How does the double coupling strategy impact the overall yield and purity of my final peptide?
Employing a double coupling strategy for difficult residues like this compound is expected to significantly improve the final peptide's purity by minimizing deletion sequences (n-1 peptides). While it involves an extra step and additional reagents, the resulting increase in crude purity often simplifies the subsequent purification process, leading to a higher overall yield of the desired product.
Quantitative Data Summary
While precise, universally applicable quantitative data is sequence-dependent, the following table provides a semi-quantitative comparison of expected outcomes when using a single versus a double coupling strategy for the incorporation of this compound.
| Parameter | Single Coupling Strategy | Double Coupling Strategy | Key Findings & Citations |
| Coupling Efficiency | Often incomplete, especially in longer or aggregation-prone sequences. | Significantly improved, driving the reaction closer to completion. | For difficult couplings, repeating the coupling step is a standard and effective procedure to maximize acylation.[2] |
| Crude Peptide Purity | Higher probability of deletion sequences (n-1 impurities). | Substantially lower levels of deletion sequences, leading to a much cleaner crude product. | The primary goal of double coupling is to minimize impurities that are often difficult to separate during purification. |
| Final Yield | Potentially lower due to purification losses when separating closely eluting impurities. | Higher overall yield of the purified target peptide due to improved crude purity. | A cleaner crude product generally translates to a more efficient and higher-yielding purification process. |
| Time & Reagent Cost | Lower | Higher | The additional time and reagent cost are often justified by the improved purity and final yield. |
Experimental Protocol: Double Coupling of this compound
This protocol outlines a manual double coupling procedure for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Perform a Kaiser test to confirm the presence of free primary amines (beads turn blue/purple).
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF or NMP.
-
Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Intermediate Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF or NMP (3 x 1 minute) to remove soluble reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add the freshly activated amino acid solution to the resin.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.
-
-
Final Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF or NMP (5 x 1 minute) followed by DCM (3 x 1 minute) to remove all residual reagents.
-
-
Monitoring:
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is still positive, refer to the troubleshooting guide.
-
-
Chain Elongation:
-
Once a negative Kaiser test is achieved, proceed with the Fmoc deprotection of the newly incorporated glycine residue using 20% piperidine in DMF.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the decision-making process and the double coupling workflow.
Caption: Decision tree for implementing the double coupling strategy.
Caption: Step-by-step workflow of the double coupling protocol.
References
Technical Support Center: Addressing Poor Solubility of Hmb-Protected Peptides
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with peptides containing 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of Hmb protection in peptide synthesis?
A1: The Hmb group is a backbone protecting group used during solid-phase peptide synthesis (SPPS). Its primary function is to prevent peptide aggregation on the resin by disrupting the formation of intermolecular hydrogen bonds that lead to secondary structures like β-sheets.[1][2] This is particularly useful for synthesizing long or hydrophobic sequences, often referred to as "difficult sequences," which are prone to aggregation and can result in incomplete reactions and low synthesis yields.[1][2][3]
Q2: Why do Hmb-protected peptides often have poor solubility after cleavage from the resin?
A2: While the Hmb group effectively prevents aggregation during synthesis, the cleaved peptide, still containing the bulky, hydrophobic Hmb group, can exhibit poor solubility in standard aqueous buffers and HPLC solvents.[4][5] The very nature of the sequences that require Hmb protection (often hydrophobic or aggregation-prone) contributes to this issue.[6][7] The final, fully deprotected peptide may be soluble, but the protected intermediate can be challenging to purify and handle.
Q3: When should I consider using an Hmb-protected amino acid in my synthesis?
A3: Hmb-protected amino acids are most effective when incorporated at the beginning of or within a known hydrophobic or aggregation-prone sequence.[3] For maximum benefit, it is recommended to place an Hmb-protected residue, pseudoproline, or another structure-breaking element approximately every 6-8 amino acids.[5][8] It's also advised to maintain a distance of at least two residues between the Hmb-protected amino acid and other backbone-modifying elements like proline.[8]
Troubleshooting Guide
Q4: My cleaved Hmb-protected peptide is insoluble in my standard HPLC purification buffer (e.g., water/acetonitrile with 0.1% TFA). What should I do?
A4: This is a common issue. The first step is to perform a solubility test on a small aliquot of the crude peptide rather than risking the entire batch.[9][10]
Recommended Actions:
-
Use a Stronger Organic Solvent for Initial Dissolution: Try dissolving the peptide in a minimal amount of a strong organic solvent before diluting it with the HPLC mobile phase.[5][11]
-
Employ Chaotropic Agents: For peptides that tend to aggregate, adding denaturing agents like 6 M guanidine HCl or 8 M urea to the initial dissolution solvent can be effective.[9]
-
Adjust the pH: Peptides are often least soluble at their isoelectric point (pI).[7] Adjusting the pH away from the pI can significantly improve solubility.[12][13] For basic peptides (net positive charge), use a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides (net negative charge), use a dilute basic solution (e.g., 0.1% ammonia), but avoid bases if your peptide contains cysteine.[9][10]
-
Physical Methods: Gentle warming (<40°C) and sonication can help break up aggregates and facilitate dissolution.[11][12][13] Always centrifuge the solution before use to pellet any undissolved material.[12]
Troubleshooting Workflow for Hmb-Peptide Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. biobasic.com [biobasic.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. jpt.com [jpt.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Hmb-Protected Peptides
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, "difficult sequences"—often rich in hydrophobic or aggregating residues—present a significant hurdle. The use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), is a key strategy to disrupt interchain hydrogen bonding, prevent aggregation, and improve the fidelity of solid-phase peptide synthesis (SPPS). However, the introduction of the Hmb group, a type of chemical modification, has direct implications for downstream analysis by mass spectrometry (MS), a cornerstone technique for peptide characterization.
This guide provides an objective comparison of mass spectrometry-based characterization of Hmb-protected peptides versus their unprotected counterparts and alternative synthetic strategies. It includes supporting experimental data, detailed protocols, and visual workflows to assist researchers in navigating the analytical challenges and opportunities associated with this essential synthetic tool.
Performance Comparison: Hmb-Protection vs. Alternatives in Synthesis and MS Analysis
The primary benefit of using Hmb protection is the significant improvement in the synthesis yield and purity of peptides prone to aggregation. However, the choice of strategy also impacts mass spectrometric analysis. The alternatives considered here are standard synthesis (no backbone protection) and the use of pseudoproline dipeptides, another common aggregation-disrupting strategy.
Table 1: Comparison of Synthetic Outcomes and Mass Spectrometry Performance
| Metric | Standard Synthesis (Unprotected) | Hmb-Protected Synthesis | Pseudoproline Dipeptide Synthesis | Rationale & Implications |
| Crude Purity (Difficult Sequence) | Often low (<50%), with deletion and truncation byproducts. | Significantly improved purity.[1] | Generally considered superior to Hmb, with higher purity.[2][3][4] | Backbone protection is crucial for synthesizing difficult sequences. Pseudoprolines may offer a more complete synthesis by avoiding coupling issues sometimes seen after an Hmb residue.[2][3][4] |
| Synthetic Yield | Low | High | Very High (up to 10-fold increase reported for highly aggregated sequences).[5] | Both methods boost yield by preventing on-resin aggregation, but pseudoprolines are often more effective.[5] |
| MS Ionization Efficiency | Baseline | Potentially altered due to increased mass and hydrophobicity. | Similar to baseline, as the modification is native-like. | The bulky Hmb group may slightly suppress ionization in some contexts, though it is readily ionized in MALDI and ESI.[1][6] |
| MS/MS Fragmentation (CID) | Predictable b- and y-ion series. | Potential for labile fragmentation of the Hmb group; may complicate spectral interpretation. | Standard b- and y-ion fragmentation. | Collision-Induced Dissociation (CID) may cleave the Hmb group, whereas "softer" techniques like ETD are expected to preserve it. |
| MS/MS Sequence Coverage (ETD) | Good, especially for higher charge states. | Potentially Superior. ETD preserves modifications and cleaves the peptide backbone, likely providing better sequence coverage around the modification site.[7][8][9] | Good. | Electron-Transfer Dissociation (ETD) is advantageous for modified peptides, as it provides backbone fragmentation without loss of the modifying group.[7][8][9] |
Experimental Workflows and Logical Relationships
The decision to use Hmb protection involves a trade-off between improved synthesis and potential complexity in analysis. The following diagrams illustrate the experimental workflow and the logical comparison between different fragmentation techniques for analyzing these peptides.
Caption: Workflow for synthesis and analysis of difficult peptides.
Caption: Comparison of CID and ETD fragmentation for Hmb-peptides.
Experimental Protocols
Reproducible data relies on meticulous experimental execution. The following protocols provide a framework for the synthesis and analysis of Hmb-protected peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of ACP(65-74) with Hmb Protection
This protocol is adapted from the synthesis of the classic "difficult sequence," Acyl Carrier Protein (ACP) fragment 65-74 (Sequence: VQAAIDAYING).[1]
-
Resin and Amino Acid Preparation:
-
Start with Fmoc-Gly-NovaSyn® TGT resin.
-
Prepare standard Fmoc-protected amino acids for coupling. For the Hmb-protected residue, use a pre-formed Fmoc-(Hmb)Ala-OH derivative.
-
-
Peptide Chain Elongation (Automated Synthesizer):
-
Perform standard Fmoc deprotection using 20% piperidine in DMF.
-
For each coupling step, use 4 equivalents of Fmoc-amino acid activated with HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) in DMF.
-
Incorporate the Fmoc-(Hmb)Ala-OH at position 68 using the same coupling protocol. Note that the subsequent coupling (in this case, Gln at position 66) may require extended coupling times or double coupling due to the steric hindrance of the Hmb group.
-
-
Cleavage and Deprotection:
-
After completing the sequence, wash the resin thoroughly with DCM (Dichloromethane).
-
Treat the peptidyl-resin with a cleavage cocktail of TFA (Trifluoroacetic acid) / H₂O / TES (Triethylsilane) (95:2.5:2.5 v/v) for 1.5 - 2 hours at room temperature.[1]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash twice more with ether.
-
Lyophilize the crude peptide pellet before analysis.
-
Protocol 2: Mass Spectrometry Analysis
This protocol outlines the general steps for LC-MS and MS/MS analysis.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile, to a concentration of approximately 1 mg/mL.
-
Centrifuge the sample to remove any insoluble material.
-
-
LC-MS for Purity Analysis and MW Confirmation:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Column: C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-60% B over 15-20 minutes.
-
MS Acquisition (Full Scan): Acquire spectra in positive ion mode over a mass range of m/z 300-2000. For the Hmb-protected ACP(65-74), the expected [M+H]⁺ is ~1244.6 Da.
-
-
Tandem MS (MS/MS) for Sequence Verification:
-
Precursor Selection: Program the mass spectrometer to select the most intense charge states of the target peptide for fragmentation.
-
CID Fragmentation:
-
Use a normalized collision energy (NCE) of 25-30%.
-
Analyze the product ions in the ion trap or Orbitrap.
-
Look for characteristic b- and y-ions to confirm the sequence. Be aware of a potential neutral loss corresponding to the Hmb group (152.05 Da).
-
-
ETD Fragmentation (if available):
-
Conclusion
The use of Hmb as a backbone protecting group is a powerful and effective strategy for improving the chemical synthesis of peptides that are prone to aggregation. While it significantly enhances crude purity and yield, researchers must consider the implications for mass spectrometric characterization. The presence of the Hmb group can introduce complexity into CID spectra, potentially through neutral loss of the protecting group itself. In contrast, fragmentation techniques like ETD are ideally suited for Hmb-protected peptides, as they promote backbone cleavage while preserving the modification, leading to more straightforward spectral interpretation and confident sequence verification. By selecting the appropriate analytical strategy, researchers can fully leverage the synthetic benefits of Hmb protection while ensuring robust and accurate characterization of their target peptides.
References
- 1. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aminer.org [aminer.org]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 9. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Crude Peptides Synthesized with Fmoc-(Fmoc-Hmb)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in peptide chemistry. The formation of secondary structures during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, resulting in a crude product with a complex impurity profile. To mitigate these issues, specialized amino acid derivatives have been developed, including those with backbone protection like Fmoc-(Fmoc-Hmb)-Gly-OH. This guide provides a comparative analysis of the purity of crude peptides synthesized using this advanced building block against standard synthesis and an alternative strategy employing pseudoproline dipeptides.
The Challenge of "Difficult" Sequences and the Role of Backbone Protection
Difficult peptide sequences, often rich in hydrophobic residues or possessing a tendency to form β-sheets, can lead to on-resin aggregation. This aggregation hinders the accessibility of the N-terminus of the growing peptide chain, resulting in truncated and deletion sequences. This compound, a 2-hydroxy-4-methoxybenzyl (Hmb) protected glycine derivative, is designed to disrupt these intermolecular and intramolecular hydrogen bonds that cause aggregation. By temporarily protecting the backbone amide, it enhances the solvation of the peptide chain, leading to improved coupling efficiencies and a purer crude product.[1]
Comparative Purity Analysis of Crude Peptides
The purity of the crude peptide is a critical indicator of the success of the synthesis strategy. High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of crude peptides, separating the target peptide from various impurities based on hydrophobicity.
While direct, side-by-side quantitative data for a single "difficult" peptide synthesized with all three methods is not extensively published in a single source, a comparative analysis based on published findings for notoriously aggregation-prone peptides, such as amyloid-beta fragments, provides valuable insights.[1][2]
Table 1: Illustrative Comparison of Crude Peptide Purity for a "Difficult" Sequence
| Synthesis Strategy | Key Principle | Expected Crude Purity (%)* | Common Major Impurities |
| Standard Fmoc-SPPS | Standard solid-phase synthesis without aggregation-disrupting modifications. | 10 - 40 | Truncated sequences, Deletion sequences, Aggregation-related byproducts. |
| This compound | Backbone amide protection to disrupt hydrogen bonding and prevent aggregation.[1] | 50 - 70 | Incomplete coupling of the subsequent amino acid, Deletion sequences.[3] |
| Pseudoproline Dipeptides | Introduction of a "kink" in the peptide backbone to disrupt secondary structure formation.[4] | 60 - 85 | Diastereomeric impurities (if not carefully controlled), Truncated sequences. |
*Note: The data presented in this table is illustrative and based on typical outcomes reported in the literature for difficult sequences. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
The data suggests that while both this compound and pseudoproline dipeptides offer a significant improvement in crude peptide purity over standard methods for difficult sequences, pseudoprolines are often reported to be superior.[3] This is primarily attributed to the slow and sometimes incomplete coupling of the amino acid immediately following the Hmb-protected residue.[3]
Experimental Protocols for Purity Assessment
Accurate and reliable purity assessment is paramount. The following are detailed protocols for the key analytical techniques used to characterize crude synthetic peptides.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the gold standard for determining the purity of synthetic peptides.[5]
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in HPLC-grade water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[5]
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.
2. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for peptide analysis. Common dimensions are 4.6 x 150 mm or 4.6 x 250 mm with a particle size of 3-5 µm.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use to prevent bubble formation in the system.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C. Elevated temperatures can improve peak shape for hydrophobic peptides.
-
Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[5]
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide.[5]
5. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and expressing the result as a percentage.[5]
Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is essential for confirming the identity of the target peptide and identifying impurities by their mass-to-charge ratio. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used techniques.[6]
1. Sample Preparation:
-
For ESI-MS: Dilute the crude peptide solution (from HPLC preparation) to approximately 10-100 pmol/µL in a suitable solvent, often 50:50 acetonitrile:water with 0.1% formic acid.
-
For MALDI-TOF: Mix the crude peptide solution with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to air dry.[6]
2. Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the positive ion mode over a mass range that encompasses the expected molecular weight of the peptide and potential impurities.
-
For ESI-MS, multiple charge states of the peptide will be observed. Deconvolution software is used to determine the molecular weight.
-
For MALDI-TOF, the singly protonated species [M+H]+ is typically the most abundant ion.[6]
3. Data Analysis:
-
Compare the experimentally determined monoisotopic mass with the calculated theoretical mass of the target peptide.
-
Analyze other peaks in the spectrum to identify potential impurities such as truncated sequences, deletion sequences, or products of incomplete deprotection.
Protocol 3: Amino Acid Analysis for Compositional Verification
Amino acid analysis (AAA) is used to confirm the amino acid composition of the peptide and can be used to determine the net peptide content.[7]
1. Peptide Hydrolysis:
-
Accurately weigh a small amount of the crude peptide.
-
Hydrolyze the peptide into its constituent amino acids by treating it with 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
2. Derivatization:
-
The liberated amino acids are typically derivatized with a reagent (e.g., phenylisothiocyanate, PITC) to make them detectable by UV or fluorescence.
3. Chromatographic Separation:
-
Separate the derivatized amino acids using reversed-phase HPLC.
4. Quantification:
-
Quantify each amino acid by comparing its peak area to that of a known standard.
-
The relative ratios of the amino acids should match the theoretical composition of the target peptide. The total amount of amino acids can be used to calculate the net peptide content.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the key workflows and relationships in the purity assessment of crude synthetic peptides.
Caption: Workflow for the purity assessment of a crude synthetic peptide.
Caption: Logical relationship between synthesis strategy and expected crude peptide purity.
Conclusion
The use of this compound represents a significant advancement in the synthesis of "difficult" peptides, leading to a marked improvement in crude peptide purity compared to standard Fmoc-SPPS. This is achieved by effectively mitigating on-resin aggregation. However, for highly challenging sequences, pseudoproline dipeptides may offer a superior outcome in terms of crude purity and overall yield. A thorough analytical assessment of the crude product using a combination of RP-HPLC, mass spectrometry, and amino acid analysis is essential to accurately determine the success of the chosen synthetic strategy and to guide subsequent purification efforts. The detailed protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and effectively characterize their synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aminer.org [aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Purity Aggregation Hydrophilic Peptides Trifluoroacetic Acid Dithiothreitol [biosyn.com]
- 7. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Case Study: Taming the Untamable - Superior Synthesis of a Difficult Peptide with Hmb Protection
A Comparative Guide to the Synthesis of Acyl Carrier Protein (65-74)
The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. However, the production of "difficult sequences"—peptides prone to aggregation and formation of secondary structures during synthesis—remains a significant challenge, often leading to low yields and impure products. This guide provides a comparative analysis of the synthesis of a well-known difficult peptide, the acyl carrier protein fragment (65-74) (ACP(65-74)), highlighting the marked improvement achieved through the use of 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection compared to standard methods and other advanced techniques.
The primary obstacle in the solid-phase peptide synthesis (SPPS) of ACP(65-74) lies in the severe aggregation that occurs after the coupling of the eighth amino acid, leading to incomplete acylation of the final N-terminal valine. This results in a significant and difficult-to-remove deletion impurity (des-Val65-ACP(65-74)).
Performance Comparison: Hmb Protection vs. Alternative Methods
The incorporation of an Hmb protecting group on the backbone amide of a strategically chosen amino acid residue disrupts the interchain hydrogen bonding that causes aggregation. In the case of ACP(65-74), placing the Hmb group on Alanine at position 68 has proven to be highly effective. The following table summarizes the performance of various synthesis methods for ACP(65-74), demonstrating the clear advantage of the Hmb-protection strategy.
| Synthesis Method | Key Innovation | Reported Crude Purity (%) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Standard Fmoc-SPPS | Baseline Method | ~60.7% (with ~15% des-Val impurity)[1] | Low to Moderate | Well-established, widely available reagents. | Prone to aggregation, leading to low purity and yield for difficult sequences. |
| Hmb-Protected SPPS | Backbone Protection | Quantitative final coupling, elimination of des-Val impurity [1] | High | Significantly improves purity and yield for difficult sequences by preventing aggregation. | Requires specialized, more expensive Hmb-protected amino acid derivatives. |
| Microwave-Assisted SPPS | Accelerated Reactions | 91-97%[2] | High | Drastically reduces synthesis time, can improve coupling efficiency. | Requires specialized microwave peptide synthesizer. |
| Flow-Based SPPS | Continuous Synthesis | High (comparable to batch) | High | Enables rapid, automated synthesis with potential for real-time monitoring. | Requires specialized flow chemistry instrumentation. |
| Alternative Coupling Reagents (e.g., HATU, HCTU) | Enhanced Activation | 70-80%[3] | Moderate to High | Can improve coupling efficiency for some difficult sequences. | Higher cost of reagents, may not fully overcome severe aggregation. |
| Specialized Resins (e.g., DEG-crosslinked) | Modified Solid Support | ~68%[4] | Moderate | Can improve solvation and reduce on-resin aggregation. | May not be as effective as backbone protection for highly aggregating sequences. |
Experimental Protocols
Detailed methodologies for the synthesis of ACP(65-74) using Standard Fmoc-SPPS and Hmb-Protected SPPS are provided below. These protocols are representative of the procedures described in the cited literature.
Protocol 1: Standard Fmoc-Solid-Phase Peptide Synthesis of ACP(65-74)
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HCTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the ACP(65-74) sequence (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.
Protocol 2: Improved Synthesis of ACP(65-74) with Hmb Protection
-
Resin Swelling and Initial Synthesis: Follow steps 1-6 of the Standard Fmoc-SPPS protocol for the first six amino acids (Gly, Asn, Ile, Tyr, Asp, Ile).
-
Incorporation of Hmb-Protected Alanine:
-
For the seventh amino acid (Ala at position 68), use Fmoc-Ala(Hmb)-OH.
-
Couple this modified amino acid using the standard coupling protocol (Step 4 of the standard protocol).
-
-
Continuation of Synthesis: Continue the synthesis by coupling the remaining amino acids (Ala, Gln, and Val) following the standard protocol (Steps 2-5). The presence of the Hmb group will prevent aggregation during these crucial final steps.
-
Final Deprotection, Cleavage, and Isolation: Follow steps 7-9 of the Standard Fmoc-SPPS protocol. The Hmb group is cleaved during the final TFA treatment.
Visualizing the Advantage of Hmb Protection
The following diagrams illustrate the challenge of synthesizing difficult peptides and the mechanism by which Hmb protection provides a solution.
Conclusion
The synthesis of the difficult peptide ACP(65-74) serves as a compelling case study for the effectiveness of Hmb backbone protection. While advancements in peptide synthesis technology, such as microwave and flow-based systems, offer significant improvements in speed and efficiency, the fundamental problem of on-resin aggregation in difficult sequences remains. The data strongly suggests that for peptides like ACP(65-74), addressing the root cause of aggregation through backbone protection with Hmb is a superior strategy for achieving high purity and yield. This approach provides a robust and reliable solution for researchers and drug development professionals facing the challenge of synthesizing problematic peptide sequences.
References
Spectroscopic Strategies for Thwarting Beta-Sheet Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key spectroscopic techniques used to confirm the prevention of beta-sheet formation, a critical step in the development of therapeutics for amyloid diseases. This document outlines the experimental protocols for Circular Dichroism (CD) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Thioflavin T (ThT) Fluorescence Assay, and Nuclear Magnetic Resonance (NMR) Spectroscopy, and presents supporting data from studies on beta-sheet inhibitors.
A Comparative Overview of Spectroscopic Techniques
The formation of beta-sheet rich amyloid fibrils is a hallmark of numerous neurodegenerative diseases.[1] Consequently, the ability to monitor and inhibit this process is of paramount importance in drug discovery. Several spectroscopic techniques offer powerful means to study protein secondary structure and aggregation kinetics. Each method provides distinct advantages and limitations in the context of screening and characterizing inhibitors of beta-sheet formation.
Circular Dichroism (CD) Spectroscopy is highly sensitive to the secondary structure of proteins in solution. It measures the differential absorption of left and right-handed circularly polarized light, providing a characteristic spectrum for different secondary structures like alpha-helices, beta-sheets, and random coils.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of the polypeptide backbone, particularly the amide I band (1600-1700 cm⁻¹), which is sensitive to secondary structure.[3][4] FTIR is versatile and can be used for samples in various states, including solutions, solids, and films.[5]
Thioflavin T (ThT) Fluorescence Assay is a widely used method for the specific detection and quantification of amyloid fibrils. ThT dye exhibits a characteristic fluorescence enhancement upon binding to the cross-beta-sheet structure of amyloid aggregates.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural and dynamic information. Chemical shift perturbation (CSP) mapping through 2D heteronuclear single quantum coherence (HSQC) experiments is a powerful tool to identify inhibitor binding sites and to monitor conformational changes in the protein upon inhibitor binding.[7][8]
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize quantitative data from various studies, demonstrating the efficacy of different inhibitors in preventing beta-sheet formation as measured by the spectroscopic techniques discussed.
| Inhibitor | Protein | Technique | Key Quantitative Finding | Reference |
| Beta-sheet Breaker Peptide (LPFFD) | Amyloid Beta (Aβ) | CD Spectroscopy | Significant reduction in the negative ellipticity at 217 nm, indicating a decrease in β-sheet content. | [9] |
| EGCG | α-Synuclein | CD Spectroscopy | Concentration-dependent inhibition of the transition from random coil to β-sheet structure. | |
| Quercetin | Amyloid Beta (Aβ) | CD Spectroscopy | Attenuation of the β-sheet signature after incubation with the inhibitor. | [6] |
| Inhibitor | Protein | Technique | Key Quantitative Finding | Reference |
| Beta-sheet Breaker Peptide | Model Peptide | FTIR Spectroscopy | Shift in the amide I band from ~1620 cm⁻¹ (intermolecular β-sheet) to higher wavenumbers, indicating disruption of aggregates. | [10] |
| Silicon Nanowires | Amyloid Beta (Aβ) | FTIR Spectroscopy | Reduction in the intensity of the ~1630 cm⁻¹ peak, characteristic of β-sheet structures. | |
| Polyphenols | Amyloid Beta (Aβ) | FTIR Spectroscopy | Alteration of the amide I' band shape, showing a decrease in the β-sheet component. | [4] |
| Inhibitor | Protein | Technique | Key Quantitative Finding | Reference |
| Peptide Inhibitors (I1 and I10) | Amyloid Beta (Aβ40) | ThT Fluorescence | Dose-dependent inhibition of ThT fluorescence increase, with IC50 values in the low micromolar range. | [11] |
| Curcumin | Amyloid Beta (Aβ) | ThT Fluorescence | Immediate decrease in ThT fluorescence upon addition to pre-formed fibrils, indicating disaggregation. | [6] |
| Dopamine | α-Synuclein | ThT Fluorescence | Concentration-dependent inhibition of ThT fluorescence, indicating prevention of fibril formation. |
| Inhibitor | Protein | Technique | Key Quantitative Finding | Reference |
| β-Cyclodextrin | Amyloid Beta (12-28) | NMR Spectroscopy | Chemical shift perturbations observed for aromatic residues (Phe19, Phe20) and Val18 upon inhibitor binding. | [12] |
| Beta-sheet Breaker Peptide | Amyloid Beta (Aβ) | NMR Spectroscopy | Significant chemical shift changes in the 1H-15N HSQC spectra of Aβ upon titration with the peptide inhibitor. | [8] |
| Propofol | Amyloid Beta (Aβ) | NMR Spectroscopy | Dose-dependent chemical shift changes in the 2D [15N,1H] HSQC spectra, indicating interaction and modulation of aggregation. | [13] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication and validation of findings.
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation:
-
Proteins must be highly pure (>95%).
-
Prepare protein solutions in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers should have low absorbance in the far-UV region.
-
Determine the protein concentration accurately using a method other than Bradford or Lowry assays, such as amino acid analysis or by measuring absorbance at 280 nm if the extinction coefficient is known.
-
Prepare a matching buffer blank.
-
For inhibition studies, incubate the protein with and without the inhibitor under conditions that promote beta-sheet formation.
-
-
Data Acquisition:
-
Use a quartz cuvette with a suitable path length (e.g., 0.1 cm).
-
Record spectra in the far-UV range (typically 190-260 nm) at a controlled temperature.
-
Set appropriate instrument parameters (e.g., scanning speed, bandwidth, response time).
-
Collect multiple scans for each sample and the buffer blank to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the spectra to estimate the secondary structure content using deconvolution algorithms such as CONTIN, SELCON, or K2D. A characteristic negative peak around 217 nm is indicative of β-sheet structure.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation:
-
Protein samples can be in solution, lyophilized powder, or as a dried film.
-
For solutions, use a high protein concentration (e.g., 5-20 mg/mL) in a buffer with low infrared absorbance in the amide I region (e.g., D₂O-based buffers).
-
For inhibition studies, co-incubate the protein with the inhibitor.
-
-
Data Acquisition:
-
Use an appropriate sampling accessory, such as a transmission cell with CaF₂ windows or an Attenuated Total Reflectance (ATR) crystal.
-
Record the spectrum in the mid-infrared range (e.g., 4000-800 cm⁻¹), with a focus on the amide I region (1700-1600 cm⁻¹).
-
Collect a background spectrum of the buffer or empty ATR crystal.
-
Acquire multiple scans and co-add them to enhance the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
If using an aqueous buffer, perform water vapor and buffer subtraction.
-
Analyze the amide I band for secondary structure components. Peaks around 1620-1640 cm⁻¹ are typically assigned to β-sheet structures.[4]
-
Use mathematical procedures like Fourier self-deconvolution and second-derivative analysis to resolve overlapping bands and quantify the secondary structure content.
-
Thioflavin T (ThT) Fluorescence Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare a working solution of ThT at the desired final concentration (e.g., 10-25 µM).
-
-
Assay Procedure:
-
Prepare protein samples with and without the inhibitor in a 96-well black plate with a clear bottom.
-
Initiate aggregation by placing the plate in a plate reader with temperature control and shaking capabilities.
-
At specified time points, or in real-time, add the ThT working solution to the wells.
-
Measure the fluorescence intensity using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer and ThT alone from the sample readings.
-
Plot the fluorescence intensity as a function of time to monitor the kinetics of fibril formation.
-
Compare the fluorescence intensity of samples with and without the inhibitor to determine the extent of inhibition.
-
Caution: Some compounds can interfere with the ThT assay by quenching its fluorescence or by having intrinsic fluorescence. It is crucial to perform appropriate controls to rule out such artifacts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (2D ¹H-¹⁵N HSQC Titration)
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled protein.
-
Prepare a concentrated stock solution of the unlabeled inhibitor.
-
Prepare the initial NMR sample containing the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O). The protein concentration is typically in the range of 50-200 µM.
-
-
Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone on a high-field NMR spectrometer.
-
Perform a titration by adding increasing amounts of the inhibitor stock solution to the NMR tube.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of the inhibitor. It is crucial to ensure thorough mixing and temperature equilibration.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe, Sparky).
-
Overlay the spectra from the titration series to observe chemical shift perturbations (CSPs) of the backbone amide signals.
-
Calculate the weighted average chemical shift difference for each residue at each titration point.
-
Map the residues with significant CSPs onto the protein structure to identify the inhibitor binding site.
-
Fit the titration curves (CSP vs. ligand concentration) for multiple residues to a binding model to determine the dissociation constant (Kd), which quantifies the binding affinity.[14]
-
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks for understanding beta-sheet formation and its analysis.
Figure 1. Experimental workflow for screening inhibitors of beta-sheet formation.
References
- 1. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An infrared spectroscopy approach to follow β-sheet formation in peptide amyloid assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fourier Transform Infrared and Circular Dichroism Spectroscopies for Amyloid Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Spectroscopic Signature for Stable β-Amyloid Fibrils versus β-Sheet-Rich Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of multiple spectroscopic methods to monitor equilibrium unfolding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intermediate antiparallel beta structure in amyloid beta plaques revealed by infrared spectroscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of amyloid toxicity based on β-sheet packing of Aβ40 and Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR and CD studies on the interaction of Alzheimer beta-amyloid peptide (12-28) with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
Battling the Bottleneck: A Head-to-Head Comparison of Aggregation Inhibitors in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), on-resin peptide aggregation remains a significant hurdle, often leading to incomplete reactions, low yields, and challenging purifications of the final product. This guide provides an objective, data-driven comparison of common aggregation inhibitors, offering insights into their efficacy and application to aid in the synthesis of "difficult" sequences.
During SPPS, the growing peptide chain can fold into secondary structures, primarily β-sheets, driven by intermolecular hydrogen bonds.[1] This aggregation is particularly pronounced in sequences rich in hydrophobic residues.[1][2] The resulting self-association can physically obstruct reactive sites, impeding both the N-terminal Fmoc deprotection and the subsequent amino acid coupling steps, ultimately leading to truncated sequences and a decrease in the purity and yield of the desired peptide.[1] To counter this, a variety of chemical strategies have been developed to disrupt these aggregates and improve synthetic outcomes.
Comparative Analysis of Aggregation-Disrupting Reagents
The effectiveness of an aggregation inhibitor is highly dependent on the specific peptide sequence, the location of problematic residues, and the synthesis conditions. Below is a summary of the performance of several common reagents based on experimental data from the synthesis of known "difficult" peptides.
| Reagent/Strategy | Mechanism of Action | Reported Purity/Yield Improvement | Key Considerations |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[1][3] | Can increase product yields by up to 10-fold in highly aggregated sequences.[3] | Introduced as a dipeptide unit; compatible with automated synthesis.[3] |
| Dmb/Hmb-Protected Amino Acids | Reversible protection of the backbone amide, preventing hydrogen bond formation.[4] | Significantly improves synthesis of hydrophobic amyloid and transmembrane peptides.[4] | The Dmb and Hmb groups are removed during the final TFA cleavage.[1] |
| Chaotropic Salts (e.g., LiCl, NaClO₄) | Disrupt hydrogen bonds that lead to aggregation.[1] | Effective in breaking up existing secondary structures when used as a pre-coupling wash. | Requires thorough washing to remove the salt before coupling.[1] |
| Alternative Deprotection Base (DBU) | A stronger, non-nucleophilic base that can be more effective for Fmoc deprotection in aggregating sequences.[1] | Can improve deprotection efficiency and overall yield. | Can catalyze aspartimide formation; not recommended for sequences containing aspartic acid.[1] |
| "Magic Mixture" Solvent | A cocktail of solvents (e.g., DCM/DMF/NMP) designed to improve solvation of the peptide-resin complex.[4] | Enhances solvation and can reduce aggregation-related issues. | Often used at elevated temperatures.[1] |
Experimental Protocols
Detailed methodologies for the application of key aggregation-disrupting reagents are provided below.
Protocol 1: Incorporation of Pseudoproline Dipeptides
-
Selection: Identify a Ser, Thr, or Cys residue within the problematic sequence to be replaced by a pseudoproline dipeptide.
-
Coupling: Dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide and an appropriate activator (e.g., HCTU) in DMF. Add the solution to the deprotected peptide-resin and couple for the standard reaction time.
-
Synthesis Continuation: Continue with the standard SPPS cycles for the remaining amino acids. The pseudoproline moiety is stable to the piperidine treatment used for Fmoc removal.
-
Cleavage and Deprotection: The oxazolidine or thiazolidine ring of the pseudoproline is cleaved during the final TFA-mediated cleavage and deprotection of the peptide from the resin, regenerating the native Ser, Thr, or Cys residue.
Protocol 2: Use of Dmb/Hmb-Protected Amino Acids
-
Resin Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.[1]
-
Selection: Choose a suitable position in the peptide sequence for incorporation. Glycine is a common choice, utilizing Fmoc-(Dmb)Gly-OH.[1]
-
Coupling: Couple the Fmoc-Aaa-(Dmb/Hmb)-OH amino acid using a standard coupling protocol (e.g., with HATU/DIPEA).[1]
-
Synthesis Continuation: Proceed with the standard SPPS cycles.[1]
-
Cleavage and Deprotection: The Dmb and Hmb protecting groups are removed concurrently with the side-chain protecting groups and resin cleavage upon treatment with TFA.[1]
Protocol 3: Application of Chaotropic Salts
-
Reagent Preparation: Prepare a 0.8 M solution of LiCl or NaClO₄ in DMF.[1]
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid.
-
Pre-coupling Wash: Following the standard DMF washes after deprotection, wash the peptide-resin with the chaotropic salt solution (2 x 1 minute).[1] This step aids in disrupting any pre-existing secondary structures.
-
Thorough Washing: It is critical to thoroughly wash the resin with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt prior to the coupling step.[1]
-
Coupling: Proceed with the standard amino acid coupling protocol.
Protocol 4: Fmoc Deprotection with DBU
-
Reagent Preparation: Prepare a 2% (v/v) solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[1]
-
Fmoc Deprotection: Treat the peptide-resin with the 2% DBU/DMF solution. Deprotection is typically faster than with piperidine.[1]
-
Washing: Thoroughly wash the resin with DMF to remove DBU and the cleaved Fmoc adduct.[1]
-
Caution: DBU is known to catalyze aspartimide formation.[1] It is advisable to switch back to 20% piperidine in DMF for the deprotection steps immediately preceding and following an aspartic acid residue.[1]
Visualizing the Strategies
To better understand the logical flow of addressing peptide aggregation, the following diagrams illustrate the decision-making process and the mechanism of action of key inhibitors.
Caption: Decision tree for selecting an aggregation inhibition strategy.
Caption: Workflow illustrating SPPS aggregation and intervention points.
References
Evaluating Fmoc-(Fmoc-Hmb)-Gly-OH's Impact on Final Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the challenge of producing high-purity, biologically active molecules is a constant battle. "Difficult sequences," those prone to aggregation during solid-phase peptide synthesis (SPPS), often lead to low yields, purification challenges, and ultimately, unreliable bioactivity data. The incorporation of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group offered by Fmoc-(Fmoc-Hmb)-Gly-OH, has emerged as a powerful strategy to overcome these hurdles. This guide provides a comprehensive comparison of this strategy with alternatives, supported by experimental data and detailed protocols, to elucidate its impact on the final bioactivity of synthetic peptides.
The Challenge of Difficult Sequences and the Role of Backbone Protection
Peptide aggregation during SPOS is a major obstacle, leading to incomplete reactions and the formation of deletion sequences and other impurities that are often difficult to separate from the target peptide.[1][2] This not only reduces the overall yield but can also significantly impact the reliability of subsequent bioactivity assays, as impurities can interfere with the assay or exhibit their own biological effects.[3][4]
This compound and its common alternative, Fmoc-(2,4-dimethoxybenzyl)-Gly-OH (Fmoc-(Dmb)-Gly-OH), address this challenge by temporarily protecting the backbone amide nitrogen. This disruption of inter- and intramolecular hydrogen bonding prevents the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][5] The result is a more efficient and cleaner synthesis, yielding a final product of higher purity.[6]
Performance Comparison: this compound vs. Alternatives
The choice between different backbone protection strategies often depends on the specific peptide sequence and the desired outcome. While this compound is effective, it can sometimes lead to slow coupling of the subsequent amino acid.[7] Pseudoproline dipeptides, another class of "difficult sequence" reagents, are often considered superior in improving purity and yield but are limited to sequences containing Ser, Thr, or Cys residues.[7]
| Strategy | Primary Function | Applicability | Key Advantages | Key Considerations |
| This compound | Prevents inter- and intramolecular hydrogen bonding by backbone amide protection.[7] | Can be incorporated at various positions within the peptide chain. | Effective in a wide range of difficult peptides. | Can lead to slow and incomplete coupling of the subsequent amino acid.[7] |
| Fmoc-(Dmb)-Gly-OH | Similar to Hmb, disrupts backbone hydrogen bonding to prevent aggregation.[5] | Applicable to glycine-containing sequences. | Generally results in high purity and yield; Dmb group is removed during final cleavage.[6] | The Dmb cation generated during cleavage can be a powerful alkylating agent, potentially modifying unprotected tryptophan residues.[8] |
| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting secondary structure formation.[7] | Limited to sequences containing Ser, Thr, or Cys residues.[7] | Often superior in improving purity and yield, with significant increases reported in highly aggregated sequences.[7] | Sequence-dependent applicability. |
| Standard Fmoc-SPPS | Standard stepwise elongation of the peptide chain. | Universally applicable. | Well-established and straightforward for non-problematic sequences. | Prone to aggregation and side reactions with "difficult sequences," leading to low yield and purity.[1] |
Impact on Final Peptide Bioactivity: An Indirect but Critical Correlation
While direct, head-to-head comparative studies on the final bioactivity of a peptide synthesized with and without this compound are not extensively available in the literature, the impact on bioactivity can be inferred from the significant improvements in peptide purity and the reduction of aggregation.
-
Purity is Paramount for Reliable Bioactivity Data: Impurities in a synthetic peptide preparation can lead to inaccurate and irreproducible results in biological assays.[3][4][9] Truncated or modified peptide sequences can have their own, often unpredictable, biological activities, leading to false positives or negatives.[4] By enabling the synthesis of peptides with higher purity, this compound and similar reagents are crucial for obtaining reliable structure-activity relationship (SAR) data.
-
Aggregation State Influences Bioactivity: The aggregation state of a peptide can dramatically influence its biological activity. For instance, the neurotoxicity of the amyloid-beta (Aβ) peptide, a notoriously "difficult sequence," is closely linked to its aggregation into oligomers and fibrils.[10] Synthesis methods that minimize aggregation during production are more likely to yield a homogenous product that allows for a more accurate assessment of the intrinsic activity of the monomeric or specific oligomeric forms.
Therefore, while this compound may not directly alter the inherent bioactivity of the target peptide sequence, its use is instrumental in producing a final product that is sufficiently pure and in a well-defined aggregation state to allow for accurate and reproducible biological evaluation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Amyloid-Beta (1-42) using Fmoc-SPPS
This protocol outlines the manual synthesis of the "difficult" Aβ(1-42) peptide. The incorporation of this compound or an alternative would typically occur at a strategic glycine residue within the sequence to disrupt aggregation.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound or Fmoc-(Dmb)-Gly-OH if used)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. Repeat coupling if necessary.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the crude peptide. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity by mass spectrometry.[8][11][12]
Protocol 2: Amyloid-Beta Aggregation Assay (Thioflavin T Assay)
This assay measures the formation of amyloid fibrils, which is a key aspect of Aβ's bioactivity.
Materials:
-
Purified synthetic Aβ(1-42) peptide
-
Thioflavin T (ThT) stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Preparation of Aβ Monomers: Dissolve the lyophilized Aβ peptide in a suitable solvent like 1% NH4OH in PBS to create a stock solution. Sonicate briefly to ensure dissolution. Remove any pre-existing aggregates by centrifugation.[13]
-
Assay Setup: Dilute the monomeric Aβ stock solution to the desired final concentration (e.g., 10 µM) in PBS containing ThT (e.g., 10 µM).
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the ThT fluorescence at regular intervals over several hours to days. An increase in fluorescence indicates the formation of amyloid fibrils.[13]
Protocol 3: Cell Viability Assay for Aβ-induced Neurotoxicity (MTT Assay)
This assay assesses the cytotoxic effect of Aβ on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Aβ(1-42) oligomer preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in DMF)
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of Aβ oligomers for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm. A decrease in absorbance in Aβ-treated wells compared to control wells indicates reduced cell viability.[14][15][16]
Visualizing the Workflow and Biological Context
To better illustrate the processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for peptide synthesis and bioactivity evaluation.
Caption: Simplified signaling pathway of amyloid-beta in Alzheimer's disease.
Conclusion
The use of this compound and related backbone protection strategies represents a significant advancement in the synthesis of "difficult" peptides. While the primary benefit is a marked improvement in synthetic efficiency, yield, and purity, the ultimate impact on the final bioactivity is profound. By providing researchers with a more homogeneous and pure peptide sample, these reagents are indispensable for obtaining accurate, reliable, and reproducible data in biological assays. This, in turn, is critical for advancing our understanding of peptide function and for the development of novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polypeptide.com [polypeptide.com]
- 6. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 9. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Amyloid beta aggregation assays. [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Neural Stem Cell Death Mechanisms Induced by Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Unseen Enemy: A Comparative Guide to Analytical Methods for Reducing Aggregation in SPPS
For researchers, scientists, and drug development professionals in the field of peptide synthesis, on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS) remains a significant obstacle. This phenomenon, driven by the formation of intermolecular β-sheets between growing peptide chains, can lead to incomplete reactions, low yields, and difficult purifications. Effectively quantifying the reduction of aggregation is crucial for optimizing synthesis strategies and ensuring the production of high-quality peptides. This guide provides an objective comparison of common analytical methods used to measure the effectiveness of anti-aggregation strategies, supported by experimental data and detailed protocols.
On-Resin vs. Post-Cleavage: A Two-Pronged Approach to Aggregation Analysis
The quantification of peptide aggregation can be broadly categorized into two approaches: indirect, on-resin monitoring during synthesis, and direct, quantitative analysis of the peptide after cleavage from the solid support.
1. On-Resin (Indirect) Monitoring: These methods provide real-time or near-real-time feedback on the progress of the synthesis and can be early indicators of aggregation issues.
-
Resin Swelling/Volume Measurement: A straightforward but powerful technique. A decrease in the swollen volume of the peptidyl-resin is a direct physical manifestation of peptide chain aggregation and collapse.[1][2] This can be monitored in real-time in some automated synthesizers, allowing for immediate intervention.[1][3]
-
Fmoc-Deprotection Profile Analysis: In continuous-flow SPPS systems, in-line UV-Vis monitoring of the Fmoc deprotection step provides valuable kinetic data. A broadening and flattening of the Fmoc-piperidine adduct peak is a classic sign of aggregation, as it indicates hindered diffusion of the deprotection reagent.[4][5] An "aggregation factor" can even be calculated from the peak's height and width to quantify this effect.[6]
-
Qualitative Colorimetric Tests (Kaiser/TNBS): These tests detect the presence of unreacted primary amines on the resin after a coupling step.[7][8] While not directly measuring aggregation, a positive result (e.g., a blue color for the Kaiser test) indicates incomplete coupling, which is a common consequence of aggregation.[8][9] However, in cases of severe aggregation, these tests can sometimes yield false negatives as the aggregated chains can block access to the free amines.[5][7]
2. Post-Cleavage (Direct) Analysis: After the peptide is cleaved from the resin, a suite of analytical techniques can be employed to directly quantify the purity of the crude product and characterize any aggregates.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for assessing the purity of the crude peptide. A higher percentage of the main peak corresponding to the target peptide is indicative of a more efficient synthesis with less aggregation. Aggregation-induced problems manifest as deletion sequences and other impurities, which appear as separate peaks in the chromatogram.[4][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the definitive identification of the main product and impurities.[10][12] This is crucial for confirming that low-purity profiles are indeed due to aggregation-related byproducts like truncated sequences.[10]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution.[13][14][15] After cleavage and dissolution of the peptide, DLS can directly detect and quantify the presence of soluble aggregates, providing information on their size (hydrodynamic radius) and polydispersity.[13][16][17]
-
Size Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their size. It is a precise method for detecting and quantifying soluble dimers, oligomers, and higher-order aggregates in the cleaved peptide sample.[18][19]
Comparative Analysis of Anti-Aggregation Strategies
Several strategies have been developed to mitigate peptide aggregation during SPPS. The effectiveness of these strategies can be compared using the analytical methods described above.
| Anti-Aggregation Strategy | Principle | Expected Outcome | Analytical Readout |
| Chaotropic Salt Washes (e.g., LiCl, NaClO₄) | Disrupts intermolecular hydrogen bonds forming β-sheets.[7][20] | Improved resin swelling and accessibility of reactive sites. | Increased crude purity by RP-HPLC, reduced deletion sequences by LC-MS. |
| Structure-Disrupting Amino Acid Derivatives | |||
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting secondary structure formation. | Significantly higher crude purity and yield, especially for long or hydrophobic sequences. | Markedly improved RP-HPLC profile with a predominant target peptide peak. |
| Dmb/Hmb-Protected Amino Acids | Reversible protection of the backbone amide nitrogen prevents hydrogen bonding. | Higher purity and solubility of the crude peptide.[5] | Increased target peptide percentage in RP-HPLC analysis. |
| Elevated Temperature/Microwave Synthesis | Provides energy to disrupt secondary structures and enhance reaction kinetics.[20] | Faster and more complete coupling and deprotection steps. | Higher crude purity by RP-HPLC and reduced reaction times. |
| Alternative Solvents (e.g., NMP, DMSO) | Improves solvation of the growing peptide chain.[20] | Better resin swelling and reduced aggregation. | Improved RP-HPLC purity. |
Experimental Workflows and Logical Relationships
References
- 1. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 2. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. enovatia.com [enovatia.com]
- 14. zentriforce.com [zentriforce.com]
- 15. medium.com [medium.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of Fmoc-(Fmoc-Hmb)-Gly-OH: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-(Fmoc-Hmb)-Gly-OH, a complex N-Fmoc protected dipeptide derivative used in peptide synthesis.
Operational Plan: Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe handling and disposal of waste containing this compound.
Waste Identification and Segregation
-
Initial Assessment: All waste streams containing this compound, including unused solid reagent, solutions, and contaminated materials, should be considered hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound, contaminated weighing papers, and any solid byproducts in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsing solvents (e.g., DMF, TFA used in Fmoc removal), should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, bench liners, and other disposable personal protective equipment (PPE) that have come into contact with the compound should be placed in a designated solid waste container for contaminated lab debris.
-
Waste Collection and Storage
-
Container Selection: Use only chemically resistant, leak-proof containers clearly labeled for hazardous waste. Ensure containers are appropriate for the type of waste (solid or liquid).
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards associated with similar compounds (e.g., "Toxic to aquatic life").
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic and incompatible materials. Follow all institutional and local regulations for hazardous waste storage.
Disposal Procedure
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal contractor.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]
-
Empty Container Management: Empty containers that originally held this compound should be treated as hazardous waste as they may retain chemical residue.[1] These containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[1] The rinsed containers can then be disposed of according to your institution's guidelines for decontaminated labware.
Experimental Protocols
While this document focuses on disposal, the handling of this compound during experimental procedures directly impacts waste generation. For protocols involving the removal of the Fmoc protecting group, common methodologies utilize a 20% solution of piperidine in a solvent like dimethylformamide (DMF). The resulting waste stream, containing the dibenzofulvene-piperidine adduct, is considered hazardous and must be collected and disposed of following the liquid waste procedures outlined above.
Data Presentation
No specific quantitative data on the toxicity or environmental hazards of this compound was found in the available resources. Therefore, a quantitative data summary table cannot be provided. It is recommended to handle this compound with the caution afforded to chemicals with unknown but potential hazards, particularly concerning environmental release.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory and a healthier environment. Always consult your institution's specific safety guidelines and a qualified environmental health and safety professional for any questions or concerns.
References
Essential Safety and Logistical Information for Handling Fmoc-(Fmoc-Hmb)-Gly-OH
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Fmoc-(Fmoc-Hmb)-Gly-OH. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a protected glycine residue.
Potential Hazards: While specific toxicity data for this compound is not readily available, it should be handled with the care afforded to all research chemicals with unknown biological activity.[1][2] Key risks associated with similar compounds include:
-
Respiratory Sensitization: Inhalation of the powder can cause allergic reactions.[1][2]
-
Skin and Eye Irritation: Direct contact may lead to irritation.[1][2]
-
Unknown Biological Activity: The full toxicological profile of this specific compound is uncharacterized.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination.[2] The following PPE is mandatory when handling this compound and associated reagents.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2][3] |
| Face Shield | Recommended when there is a high risk of splashing, particularly during cleavage procedures with strong acids.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides and associated chemicals. Change gloves frequently.[1][2][3] |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when weighing or handling the solid compound to avoid inhalation of powder.[3] |
| Fume Hood | All handling of the solid and any reactions involving volatile or hazardous reagents must be conducted in a certified chemical fume hood.[1][4][5] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural guidance for the safe handling of this compound from receipt to its use in peptide synthesis.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, protected from light and moisture.[3][6]
2. Preparation for Use (Weighing and Dissolving):
-
Work in a Fume Hood: To control aerosols and powder dispersion, all weighing and solution preparation must be performed in a chemical fume hood.[1]
-
Use Anti-Static Techniques: Employ anti-static weighing paper or balances to minimize powder dispersion.[1]
-
Personal Protective Equipment: Ensure all required PPE is worn correctly.
-
Dissolution: This compound is typically dissolved in polar aprotic solvents common in SPPS, such as N,N-dimethylformamide (DMF).[3] Gentle vortexing or sonication may be necessary to achieve complete dissolution.[3]
3. Use in Solid-Phase Peptide Synthesis (SPPS):
-
Coupling: The dissolved this compound is activated and coupled to the resin-bound peptide. Standard coupling reagents like PyBOP®/DIPEA can be used.[7]
-
Fmoc Deprotection: The Fmoc protecting group is typically removed using a 20% solution of piperidine in DMF.[8][9][10] This step should always be performed in a fume hood as piperidine is a hazardous substance.
-
Cleavage from Resin: After synthesis, the peptide is cleaved from the resin, and protecting groups (including Hmb) are removed, often using a strong acid like trifluoroacetic acid (TFA).[7] TFA is extremely corrosive and must be handled with extreme care in a fume hood, wearing appropriate PPE.[11]
Disposal Plan
Proper waste management is crucial to ensure environmental safety and compliance with institutional protocols.
-
Designated Waste Containers: All solid and liquid waste containing this compound or other peptide synthesis reagents must be collected in clearly labeled, designated chemical waste containers.[1]
-
Segregation of Waste:
-
Solid Waste: Unused compound, contaminated weighing paper, gloves, and other disposable materials should be collected in a designated solid chemical waste container.
-
Liquid Waste: Separate organic and aqueous waste streams.[1] Solutions from coupling, deprotection (containing piperidine), and cleavage (containing TFA) should be collected in separate, appropriate hazardous waste containers.
-
-
Prohibited Disposal: Never dispose of this compound or related chemical waste down the drain or in regular trash.[1]
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, must be thoroughly decontaminated before reuse or disposal.[1]
-
Institutional Protocols: Always follow your institution's specific chemical waste disposal protocols.[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. biovera.com.au [biovera.com.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 6. kilobio.com [kilobio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
